Sodium tetrakis(pentafluorophenyl)borate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPYLCTDFECPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149213-65-0 | |
| Record name | Sodium tetrakis pentafluorophenyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]), a versatile salt widely utilized as a catalyst, reagent, and in materials science. Its bulky, weakly coordinating anion is key to its utility in stabilizing reactive cationic species.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as methanol, dichloromethane, chloroform, and acetone, and also demonstrates solubility in water.[2] The compound is known for its high thermal and electrochemical stability.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄BF₂₀Na | [1][3] |
| Molecular Weight | 702.03 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Decomposition Temperature | 315 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Synthesis
The most common and reliable method for the synthesis of this compound is through a Grignard reaction, followed by salt metathesis. This process involves the formation of a pentafluorophenyl Grignard reagent, which then reacts with a boron source.
Synthesis Workflow
Caption: Grignard-based synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established literature procedures. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.
-
Borate Formation: In a separate flask, dissolve tris(pentafluorophenyl)borane in anhydrous diethyl ether. Cool this solution in an ice bath.
-
Reaction: Slowly add the prepared Grignard reagent to the solution of tris(pentafluorophenyl)borane with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Salt Metathesis and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride. This will result in the formation of a biphasic mixture.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the dried organic solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by washing with a non-polar solvent like pentane or hexane to remove any organic impurities, followed by drying in a vacuum oven.
Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.
Table 2: Spectroscopic Characterization Data
| Technique | Parameter | Expected Value/Observation | Reference(s) |
| ¹⁹F NMR | Chemical Shift (δ) | ortho-F: -130 to -140 ppm | [1] |
| meta-F: -160 to -165 ppm | [1] | ||
| para-F: -150 to -155 ppm | [1] | ||
| ¹¹B NMR | Chemical Shift (δ) | -6 to -15 ppm | [1][5] |
| ¹³C NMR | Chemical Shift (δ) | Data not available in the searched literature. Expected signals in the aromatic region, with C-F and C-B couplings. | |
| FT-IR | Key Vibrations | C-F stretching and bending modes, B-C stretching, and aromatic C=C stretching bands are expected. Specific peak positions are not detailed in the searched literature. | |
| Mass Spectrometry | Anion Mass [B(C₆F₅)₄]⁻ | Calculated m/z: 679.0. Specific experimental data is not available in the searched literature. | [3] |
Note on Characterization:
-
¹H NMR: Due to the absence of protons in the tetrakis(pentafluorophenyl)borate anion, the ¹H NMR spectrum of the pure sodium salt should only show signals corresponding to residual solvents or impurities.
-
FT-IR: The infrared spectrum is expected to be complex due to the numerous vibrational modes of the pentafluorophenyl rings. Strong absorptions are anticipated for the C-F bonds.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-) would be a suitable technique to observe the [B(C₆F₅)₄]⁻ anion.
Applications
This compound is a key compound in various fields of chemical research and development:
-
Catalysis: It serves as a co-catalyst or a precursor to catalysts in polymerization reactions, particularly for olefins.[4] Its non-coordinating nature allows for the generation of highly reactive cationic metal centers.
-
Electrochemistry: Due to its high stability and the non-coordinating nature of its anion, it is employed as a supporting electrolyte in non-aqueous electrochemical studies.[2]
-
Materials Science: Derivatives of this salt are used in the development of advanced materials.
-
Pharmaceutical Intermediates: It is utilized in the synthesis of new pharmaceutical intermediates.[4]
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the synthetic and purification protocols may be required. Researchers are advised to consult the primary literature for more detailed experimental conditions and safety precautions.
References
- 1. Buy this compound | 149213-65-0 [smolecule.com]
- 2. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]
- 3. Sodium tetrakis pentafluorophenyl borate | C24BF20Na | CID 23672441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Tetrakis (pentafluorophenyl) Borate-China Moltec Materials Corp [mat99.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-depth Technical Guide on the Physicochemical Properties of Sodium Tetrakis(pentafluorophenyl)borate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium tetrakis(pentafluorophenyl)borate, with the chemical formula Na[B(C₆F₅)₄], is a salt consisting of a sodium cation and a large, weakly coordinating tetrakis(pentafluorophenyl)borate anion.[1] The unique properties of this anion, primarily its low coordinating ability and high stability, make this compound a valuable tool in various chemical applications.[1] Its stability is attributed to the high electronegativity of the fluorine atoms on the phenyl rings.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant applications in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Formula | C₂₄BF₂₀Na |
| Molecular Weight | 702.03 g/mol [1][3][4] |
| Appearance | White to light yellow crystalline powder[5] |
| Decomposition Temperature | 315 °C[5] |
Table 2: Solubility Profile
| Solvent | Solubility |
| Water | Soluble (excellent solubility reported)[1]. The hydrophobic nature of the anion is also noted[1]. |
| Methanol | High solubility[1] |
| Dichloromethane | Excellent solubility[1] |
| Chloroform | Excellent solubility[1] |
| Acetone | Excellent solubility[1] |
Table 3: Spectroscopic Data
| Technique | Observed Values |
| ¹¹B NMR | Expected in the range of -6 to -15 ppm[1] |
| ¹⁹F NMR | Expected signals around -133 ppm (ortho), -164 ppm (para), and -167 ppm (meta) |
| UV-Vis | Strong absorption below 250 nm (π→π* transitions)[1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
1. Determination of Decomposition Temperature
The decomposition temperature is determined using a standard capillary melting point apparatus.
-
Apparatus: Mel-Temp apparatus or similar heated metal block instrument, capillary tubes.[6][7]
-
Procedure:
-
A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
The capillary tube is placed in the heating block of the apparatus.[7]
-
A rapid initial heating is performed to get an approximate decomposition temperature.[6][9]
-
For an accurate measurement, a fresh sample is heated to a temperature about 20 °C below the approximate decomposition point.
-
The heating rate is then adjusted to approximately 2 °C/minute.[6][9]
-
The temperature at which the substance begins to decompose (e.g., changes color, effervesces) is recorded as the decomposition temperature.[6]
-
2. Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
-
Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, volumetric flasks, appropriate analytical instrument (e.g., UV-Vis spectrophotometer or ICP-AES).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The container is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).[10]
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known aliquot of the supernatant is carefully removed and diluted with the solvent in a volumetric flask.
-
The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical technique. For this compound, given its UV absorbance, UV-Vis spectrophotometry is a viable option. Alternatively, the sodium or boron concentration can be measured by ICP-AES.[5]
-
The solubility is then calculated from the measured concentration and the dilution factor.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Apparatus: High-field NMR spectrometer.
-
Procedure for ¹¹B NMR:
-
Procedure for ¹⁹F NMR:
-
Using the same sample, the ¹⁹F NMR spectrum is acquired.
-
Distinct signals are expected for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl groups.
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process for this compound.
Applications in Research and Drug Development
This compound serves several critical roles in scientific research and development:
-
Catalysis: It is widely employed as a catalyst or co-catalyst in various organic reactions, including olefin polymerization.[12][13] The non-coordinating nature of the anion is crucial for generating highly reactive cationic catalysts.
-
Electrochemistry: Due to its high stability and the weakly coordinating properties of its anion, it is used as a supporting electrolyte in electrochemical studies.[1]
-
Material Science: Its derivatives are utilized in the development of advanced materials.
-
Pharmaceutical Development: While not a therapeutic agent itself, it can be used as a pharmaceutical intermediate in the synthesis of new drug candidates.[2][13] It may also find applications in drug delivery systems or as an ion-pairing agent in the analytical separation and quantification of drug molecules.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is known to cause skin and eye irritation and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Buy this compound | 149213-65-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. osti.gov [osti.gov]
- 6. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. rsc.org [rsc.org]
- 12. dakenchem.com [dakenchem.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. Sodium tetrakis pentafluorophenyl borate | C24BF20Na | CID 23672441 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrakis(pentafluorophenyl)borate, with the chemical formula Na[B(C₆F₅)₄], is a salt composed of a sodium cation (Na⁺) and a tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻).[1] This compound is of significant interest in various fields of chemistry, including catalysis, organometallic chemistry, and drug development, primarily due to the unique properties of its bulky and weakly coordinating anion.[1] The electron-withdrawing nature of the numerous fluorine atoms imparts exceptional stability and low nucleophilicity to the anion, making it an effective counterion for highly reactive cationic species. This guide provides a detailed examination of the structure and bonding of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Molecular Structure and Bonding
The core of this compound's utility lies in the structure of its anion, [B(C₆F₅)₄]⁻. A central boron atom is covalently bonded to the ipso-carbons of four pentafluorophenyl rings in a tetrahedral geometry.[1] This arrangement results in a large, sterically hindered anion with a delocalized negative charge. The bonding between the sodium cation and the borate anion is primarily ionic in nature. In the solid state, the coordination of the sodium cation can vary depending on the presence of solvent molecules.
The key structural and bonding characteristics are summarized in the table below:
| Parameter | Value | Notes |
| Chemical Formula | C₂₄BF₂₀Na | |
| Molecular Weight | 702.03 g/mol | |
| B-C Bond Length | ~1.65 Å | This value is consistent with crystallographic data for related tetrakis(pentafluorophenyl)borate salts.[1] |
| C-B-C Bond Angle | ~109.5° | Consistent with a tetrahedral geometry around the central boron atom. Precise values would be determined by X-ray crystallography.[2] |
| Geometry at Boron | Tetrahedral | The four pentafluorophenyl groups are arranged symmetrically around the central boron atom.[1] |
| Bonding Type | Ionic (Na⁺ and [B(C₆F₅)₄]⁻), Covalent (B-C) | The compound exists as a salt with electrostatic interactions between the cation and anion. |
Experimental Characterization
The structure and bonding of this compound are elucidated through various analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Suitable single crystals of Na[B(C₆F₅)₄] are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as a mixture of diethyl ether and a non-polar co-solvent.
-
Crystal Mounting: A well-defined single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of NMR-active nuclei, such as ¹¹B and ¹⁹F, in the molecule.
¹¹B NMR Spectroscopy:
The ¹¹B NMR spectrum of Na[B(C₆F₅)₄] is characterized by a single resonance, consistent with a single boron environment.
| Nucleus | Chemical Shift (δ) | Solvent |
| ¹¹B | -16.6 ppm | CD₂Cl₂ |
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum shows three distinct resonances corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl rings.
| Position | Chemical Shift (δ) | Solvent |
| ortho-F | -133.0 ppm | CD₂Cl₂ |
| para-F | -163.6 ppm | CD₂Cl₂ |
| meta-F | -167.4 ppm | CD₂Cl₂ |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A small amount of Na[B(C₆F₅)₄] is dissolved in a deuterated solvent (e.g., CD₂Cl₂, acetone-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹¹B or ¹⁹F).
-
Data Acquisition: The spectrum is acquired using standard pulse sequences. For ¹¹B NMR, a broad spectral window is used. For ¹⁹F NMR, the spectrum is typically referenced to an external standard like CFCl₃.
-
Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm).
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide, followed by a salt metathesis reaction.
Experimental Protocol for Synthesis:
-
Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Formation of the Borate Anion: The freshly prepared Grignard reagent is then slowly added to a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in diethyl ether at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Cation Exchange: An aqueous solution of sodium chloride is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system.
Visualizing Structure and Synthesis
The following diagrams, generated using the DOT language, illustrate the molecular structure and a simplified synthetic workflow.
Caption: Molecular structure of the tetrakis(pentafluorophenyl)borate anion with the sodium cation.
References
"weakly coordinating nature of tetrakis(pentafluorophenyl)borate anion"
A Comprehensive Technical Guide to the Weakly Coordinating Nature of the Tetrakis(pentafluorophenyl)borate Anion
Disclaimer: The following guide is for informational purposes only and is intended for a qualified scientific audience. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, stands as a cornerstone in modern coordination chemistry and catalysis. Its reputation as a weakly coordinating anion (WCA) stems from its unique structural and electronic properties, which render it sterically bulky and electronically inert. This guide provides an in-depth exploration of the fundamental characteristics of [B(C₆F₅)₄]⁻, including its synthesis, key quantitative data, and the experimental protocols used for its characterization and application.
The Essence of a Weakly Coordinating Anion
A weakly coordinating anion is an ion that interacts very weakly with cations.[1] The primary role of WCAs is to suppress strong cation-anion interactions, replacing a few strong electrostatic interactions with a multitude of weak ones.[1] This is achieved through charge delocalization over a large molecular surface and the presence of chemically inert substituents.[1] The [B(C₆F₅)₄]⁻ anion exemplifies these features:
-
Steric Bulk: The four sterically demanding pentafluorophenyl groups arranged tetrahedrally around the central boron atom create a large, rigid structure that prevents close association with cations.[2]
-
Charge Delocalization: The negative charge is delocalized over the entire anion, particularly onto the electron-withdrawing fluorine atoms, which diminishes its nucleophilicity.
-
Chemical Inertness: The fluorine-carbon and boron-carbon bonds are exceptionally strong, making the anion resistant to degradation by highly reactive, electrophilic cations.
These properties are crucial in the generation and stabilization of highly reactive cationic species, which are pivotal intermediates in numerous catalytic processes, including olefin polymerization.[3][4]
Synthesis of Tetrakis(pentafluorophenyl)borate Salts
The synthesis of [B(C₆F₅)₄]⁻ salts typically involves the reaction of a pentafluorophenyl-metal reagent with a boron halide, followed by salt metathesis. Lithium tetrakis(pentafluorophenyl)borate, [Li(OEt₂)ₓ][B(C₆F₅)₄], is a common and versatile starting material for accessing other salts.[3]
A prevalent synthetic route involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron.[3] More direct methods from pentafluorobenzene have also been developed to improve efficiency and reduce costs.[5][6]
The preparation of [B(C₆F₅)₄]⁻ anions is a critical step.[7] Common reactants include pentafluorobenzene and pentafluorohalobenzene.[7] The perfluoroorganometallic reagents react with a boron source to produce the corresponding tetrakis(pentafluorophenyl)borate.[7] Boration reagents mainly include BF₃, BCl₃, BBr₃, and B(OCH₃)₃.[7]
Quantitative Data
The following tables summarize key quantitative data for the [B(C₆F₅)₄]⁻ anion and its derivatives, compiled from various sources.
Table 1: Selected Bond Lengths and Angles for [B(C₆F₅)₄]⁻ Salts
| Compound | Cation-Anion Contacts (Å) | B-C Bond Lengths (Å) | Reference |
| [Li(OEt₂)₄][B(C₆F₅)₄] | Li-O: ~1.95 | ~1.65 | [3] |
| [Li(1,2-F₂C₆H₄)][B(C₆F₅)₄] | Li1-F1: 2.053(3), Li1-F2: 2.090(3), Li1-F11: 1.968(3), Li1-F21: 1.965(3), Li1-F44a: 2.312(3), Li1-F45a: 2.018(3) | Not specified | [8] |
| Cs[B(C₆F₅)₄] | Cs1-F1: 3.0312(1), Cs1-F2: 3.7397(2), Cs1-F3: 3.1943(1), Cs1-F5: 3.3292(1) | Not specified | [8] |
| (Me₅Cp)₂ThMe⁺B(C₆F₅)₄⁻ | Not specified | Not specified | [4] |
Table 2: Synthesis Yields of Various Tetrakis(pentafluorophenyl)borate Salts
| Product | Reactants | Yield (%) | Reference |
| Lithium tetrakis(pentafluorophenyl)borate | Pentafluorobenzene, sec-butyllithium, boron trifluoride-diethyl ether | 67.3 | [5] |
| Lithium tetrakis(pentafluorophenyl)borate | Pentafluorobenzene, tert-butyllithium, boron trifluoride-diethyl ether | 51 | [6] |
| N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | Lithium tetrakis(pentafluorophenyl)borate, N,N-dimethylanilinium chloride | 86.1 | [5] |
| Ag(C₆H₆)₃⁺B(C₆F₅)₄⁻ | Li⁺B(C₆F₅)₄⁻·(Et₂O)₃.₇, AgNO₃ | 83 | [9] |
Table 3: NMR Spectroscopic Data for the [B(C₆F₅)₄]⁻ Anion
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹⁹F | CD₂Cl₂ | -134.9, -156.4, -161.5 | [10] |
| ¹⁹F | C₆D₅Cl | Signals corresponding to B(C₆F₅)₄⁻ | [11] |
| ¹¹B | Not specified | -1.6 | [10] |
| ¹³C | CD₂Cl₂ | 148.8, 138.8, 136.9, 124.0 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is adapted from the synthesis of related lithium salts.[5][6]
Materials:
-
Pentafluorobenzene
-
sec-Butyllithium in hexane (e.g., 20 wt%)
-
Boron trifluoride-diethyl ether complex (BF₃·OEt₂)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Octane (anhydrous)
Procedure:
-
Cool a solution of pentafluorobenzene in diethyl ether to -40 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the sec-butyllithium/hexane solution to the cooled mixture while maintaining the temperature between -30 and -40 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Add boron trifluoride-diethyl ether complex at -40 °C.
-
Allow the reaction mixture to warm to room temperature over 2 hours and then stir overnight.
-
Add octane to the reaction mixture.
-
Remove diethyl ether and hexane by distillation under heat.
-
Continue to distill off approximately 30% of the added octane.
-
Filter the hot solution to remove the precipitated lithium fluoride.
-
Remove the remaining octane from the filtrate under vacuum to yield lithium tetrakis(pentafluorophenyl)borate as a solid.
This compound is a powerful activator for Lewis-acid catalysts.[3][12] The synthesis involves a salt metathesis reaction between a lithium or other alkali metal salt of [B(C₆F₅)₄]⁻ and trityl chloride (Ph₃CCl).[13]
Materials:
-
Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄])
-
Triphenylmethyl chloride (Trityl chloride, Ph₃CCl)
-
Dichloromethane (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
Under an inert atmosphere, dissolve Li[B(C₆F₅)₄] in a minimal amount of dry dichloromethane.
-
In a separate flask, dissolve an equimolar amount of Ph₃CCl in dry dichloromethane.
-
Slowly add the Ph₃CCl solution to the Li[B(C₆F₅)₄] solution at room temperature with stirring.
-
A precipitate of lithium chloride (LiCl) will form.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Filter the mixture to remove the insoluble LiCl.
-
The filtrate contains the desired product, [Ph₃C][B(C₆F₅)₄].
-
The product can be isolated by removing the dichloromethane under vacuum and washing the resulting solid with hexane to remove any unreacted Ph₃CCl.
The Gutmann-Beckett method is an experimental procedure used to assess the Lewis acidity of molecular species.[14][15][16] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the system is evaluated by ³¹P NMR spectroscopy.[14][15][16]
Principle: The ³¹P NMR chemical shift (δ) of Et₃PO is sensitive to its chemical environment.[14] The oxygen atom in Et₃PO is a Lewis base, and its interaction with a Lewis acid causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum.[14]
Procedure:
-
Prepare a solution of the Lewis acid to be tested in a weakly coordinating solvent (e.g., CD₂Cl₂).
-
Prepare a separate solution of triethylphosphine oxide (Et₃PO) in the same solvent.
-
Mix the Lewis acid and Et₃PO solutions (typically in a 1:1 molar ratio) in an NMR tube.
-
Acquire the ³¹P{¹H} NMR spectrum of the mixture.
-
The acceptor number (AN) is calculated from the observed ³¹P chemical shift (δ_sample) using the following formula:[14][15] AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[14]
Higher AN values indicate greater Lewis acidity.[14][15]
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental relationships and experimental workflows associated with the [B(C₆F₅)₄]⁻ anion.
Caption: General synthesis pathway for tetrakis(pentafluorophenyl)borate salts.
Caption: Role of [B(C₆F₅)₄]⁻ salts in generating active polymerization catalysts.
Caption: Experimental workflow for the Gutmann-Beckett method.
Conclusion
The tetrakis(pentafluorophenyl)borate anion is a powerful tool in modern chemistry, enabling the isolation and study of highly reactive cationic species. Its weakly coordinating nature, a consequence of its steric bulk and delocalized charge, has been instrumental in advancing the field of catalysis, particularly in olefin polymerization. The synthetic routes to its salts are well-established, and methods for quantifying its interaction strength, such as the Gutmann-Beckett method, provide a framework for the rational design of new catalytic systems. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this remarkable anion in their scientific endeavors.
References
- 1. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 2. Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0608563A2 - Method of producing tetrakis(pentafluorophenyl)borate derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metal-free synthesis of 3,3′-bisindolylmethanes in water using Ph3C+[B(C6F5)4]− as the pre-catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. CA2108512C - Method of producing ph3c[b(c6f5)4] - Google Patents [patents.google.com]
- 14. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
Solubility of Sodium Tetrakis(pentafluorophenyl)borate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]), a compound of significant interest in catalysis, electrochemistry, and organic synthesis. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents visual workflows for experimental procedures and its application in catalysis.
Executive Summary
This compound is a salt consisting of a sodium cation and a large, weakly coordinating anion, tetrakis(pentafluorophenyl)borate. This anionic structure is key to its utility, rendering it a valuable reagent for generating cationic transition metal complexes. Its solubility is a critical parameter for its application in various chemical reactions, particularly in solution-phase processes. Generally, it exhibits good solubility in polar aprotic and protic organic solvents. However, precise quantitative solubility data in the public domain is scarce. This guide summarizes the available qualitative data and provides a robust methodology for its experimental determination.
Solubility Data
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Solubility | Reference |
| Polar Aprotic | Dichloromethane, Chloroform, Acetone | Soluble | [1] |
| Polar Protic | Methanol and other alcohols | High Solubility | [1] |
| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble | [1] |
| Aromatic Hydrocarbons | Toluene | Good solubility in ether-toluene mixtures | [2] |
| Highly Fluorinated | 1,2-Dibromotetrafluoroethane | Very Low Solubility | [1] |
| Aqueous | Water | Contradictory Data Reported (Soluble and Insoluble) | [1][3] |
Note: The contradictory reports on water solubility may stem from differences in experimental conditions or the presence of impurities.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.
3.1 Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or agitator
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer, or equipment for gravimetric analysis.
-
Scintillation vials or other suitable sealed containers
3.2 Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound and add it to a known volume or mass of the organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Filtration:
-
Allow the mixture to settle for a short period to let the excess solid sediment.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Analysis of the Saturated Solution:
-
HPLC Analysis (Recommended):
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry:
-
Similar to HPLC analysis, create a calibration curve by measuring the absorbance of standard solutions at a specific wavelength where the compound absorbs.
-
Dilute the filtered saturated solution and measure its absorbance.
-
Determine the concentration from the calibration curve.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry container.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved solid can be calculated by difference.
-
The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.
-
Visualizations
4.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
4.2 Role in Olefin Polymerization Catalysis
This compound is often used as a co-catalyst or activator in olefin polymerization, particularly with metallocene catalysts. The weakly coordinating nature of the [B(C₆F₅)₄]⁻ anion is crucial for generating a highly active cationic catalytic species.
Caption: Catalytic cycle for olefin polymerization using a metallocene catalyst and Na[B(C₆F₅)₄].
References
Thermal Stability and Decomposition of Sodium Tetrakis(pentafluorophenyl)borate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). The information is compiled from publicly available data and is intended to assist researchers and professionals in handling and utilizing this compound safely and effectively.
Core Thermal Properties
This compound exhibits moderate thermal stability, with a distinct decomposition temperature and a significant exothermic event. This behavior underscores the importance of careful temperature control during its handling and application.
Quantitative Thermal Analysis Data
The primary thermal events associated with this compound are summarized in the table below. The data has been primarily derived from Differential Scanning Calorimetry (DSC) analyses.
| Parameter | Value | Analytical Method |
| Decomposition Onset Temperature | ~315 °C | Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition | 1.74 kJ/g | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
While specific experimental parameters for the analysis of this compound are not extensively detailed in the public domain, a general methodology based on best practices for thermal analysis of energetic and organometallic compounds can be outlined.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A simultaneous TGA/DSC analysis is the recommended approach to characterize the thermal stability and decomposition of this compound.
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the associated heat flow.
Instrumentation: A simultaneous TGA/DSC instrument.
Sample Preparation:
-
A small sample of this compound (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).
-
An empty, identical pan is used as a reference.
Experimental Conditions:
-
Atmosphere: Inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative processes.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 500 °C).
-
-
Data Collection: Continuously record sample weight, sample temperature, and differential heat flow as a function of time and temperature.
Data Analysis:
-
The TGA curve will show the percentage of weight loss versus temperature. The onset of weight loss corresponds to the beginning of decomposition.
-
The DSC curve will show endothermic or exothermic peaks. For this compound, a sharp exothermic peak is expected around 315 °C, corresponding to the decomposition.
-
The integral of the DSC peak provides the heat of decomposition (in J/g).
Decomposition Pathway and Products
The decomposition is understood to proceed via the cleavage of the boron-carbon bonds, leading to the formation of various volatile fluorinated aromatic compounds. The significant exothermic nature of the decomposition suggests the formation of thermodynamically stable products.
Hypothesized Decomposition Products: Based on the decomposition of similar fluorinated organoboron compounds, the following products may be expected:
-
Sodium fluoride (NaF)
-
Boron trifluoride (BF₃) or other boron-fluoride species
-
A mixture of fluorinated aromatic hydrocarbons, such as pentafluorobenzene and its derivatives.
-
Under certain conditions, products of incomplete combustion like carbon monoxide (CO) and carbon dioxide (CO₂) could be formed if oxygen is present.
The following diagram illustrates a logical relationship for a possible thermal decomposition process of this compound.
A Technical Guide to the Spectroscopic Properties of Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). This compound is a widely used salt featuring a weakly coordinating anion, making it invaluable in catalysis, electrochemistry, and materials science for stabilizing highly reactive cationic species.[1] This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes a workflow diagram for its synthesis and purification.
Spectroscopic Data Summary
The following tables summarize the key NMR and IR spectroscopic data for the tetrakis(pentafluorophenyl)borate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for characterizing the structure and purity of this compound. The key active nuclei are ¹¹B and ¹⁹F, with ¹³C NMR also providing valuable structural information. Due to the absence of hydrogen atoms on the anion, ¹H NMR is primarily used to assess solvent purity and the hydration state of the salt.[1]
Table 1: NMR Spectroscopic Data for the Tetrakis(pentafluorophenyl)borate Anion, [B(C₆F₅)₄]⁻
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Value (ppm) | Multiplicity | Solvent | Notes |
| ¹¹B | -6 to -15[2] | -7.18[1] | Singlet[1] | Acetone-d₆ | The sharp singlet reflects the tetrahedral coordination environment of the boron atom.[1][2] The exact shift can be influenced by the solvent and cation.[1] |
| ¹⁹F | o-F: -130 to -140[2] | o-F: ~ -133.0 | Multiplet | CD₂Cl₂ | The spectrum shows distinct resonances for the ortho, meta, and para fluorine atoms.[2] |
| m-F: -160 to -165[2] | m-F: ~ -167.4 | Multiplet | |||
| p-F: -150 to -155[2] | p-F: ~ -163.6 | Multiplet | |||
| ¹³C | 120 to 150[2] | - | Multiplets | - | Signals correspond to the aromatic carbons. The carbon attached directly to the boron atom is often broadened and may not be observed.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups within the tetrakis(pentafluorophenyl)borate anion, particularly the carbon-fluorine and aromatic carbon-carbon bonds.
Table 2: Key Infrared (IR) Absorption Bands for the Tetrakis(pentafluorophenyl)borate Anion, [B(C₆F₅)₄]⁻
| Wavenumber Range (cm⁻¹) | Vibration Type | Notes |
| 1400 - 1600 | Aromatic C-C Stretch[2] | Characteristic of the pentafluorophenyl rings. |
| 1000 - 1300 | C-F Stretch[2] | A strong and complex region with multiple bands, serving as a fingerprint for the perfluorinated structure. |
Experimental Protocols
Accurate and reproducible spectroscopic data acquisition relies on standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, CD₂Cl₂) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
Instrumentation : NMR spectra can be acquired on a standard Fourier-transform NMR spectrometer, such as a Bruker or Varian/Agilent instrument, operating at frequencies of 300 MHz or higher for ¹H.[3]
-
Data Acquisition :
-
¹¹B NMR : Chemical shifts are reported relative to an external standard of BF₃·OEt₂ (δ = 0.0 ppm).[4]
-
¹⁹F NMR : Chemical shifts can be referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).
-
¹³C NMR : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
-
Drying and Handling : The compound is hygroscopic. For experiments sensitive to water, the material should be rigorously dried, for example, by heating under vacuum (e.g., 120 °C at 0.1 Torr) over a desiccant like phosphorus pentoxide (P₂O₅).[5] All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[6]
IR Spectroscopy Protocol
-
Sample Preparation : For solid-state analysis, the KBr pellet method is commonly used.[4]
-
Thoroughly grind a small amount of the sample (approx. 1-2 mg) with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition :
-
First, a background spectrum of the pure KBr pellet (or the empty sample compartment) is collected.
-
The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Logical Workflow Visualization
The following diagram illustrates a common synthetic and purification workflow for preparing salts of the tetrakis(pentafluorophenyl)borate anion, which is crucial for obtaining high-purity material for spectroscopic analysis and other applications.
Caption: Synthesis and Purification Workflow for M[B(C6F5)4] Salts.
References
- 1. This compound | 149213-65-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 149213-65-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
"discovery and history of fluorinated borate anions"
A Comprehensive Technical Guide to the Discovery and History of Fluorinated Borate Anions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated borate anions represent a cornerstone in the development of modern chemistry, with their influence spanning from early inorganic synthesis to contemporary applications in catalysis, energy storage, and drug delivery. Their unique properties, particularly their weak coordinating nature and tunable stability, have made them indispensable tools for chemists. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable anions, offering detailed experimental protocols for key syntheses, a compilation of their physicochemical properties, and a visualization of their synthetic pathways and applications.
Early History and the Discovery of the Tetrafluoroborate Anion
The journey into fluorinated borate anions begins with the simplest member of the family, the tetrafluoroborate anion (BF₄⁻). Its history is intrinsically linked to the burgeoning field of fluorine chemistry in the 19th and early 20th centuries. While the exact first synthesis of a simple fluoroborate salt is not definitively documented, the groundwork was laid by the pioneering work on hydrofluoric acid and boron compounds.
A pivotal moment in the history of the tetrafluoroborate anion came in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1][2] They introduced a method for the preparation of aromatic fluorides via the thermal decomposition of aryldiazonium tetrafluoroborates, a process now famously known as the Balz-Schiemann reaction.[1][2][3][4] This reaction not only provided a reliable method for the synthesis of fluoroaromatic compounds but also highlighted the utility and relative stability of the tetrafluoroborate anion. The discovery showcased the anion's role as a non-nucleophilic counterion, a property that would become central to its widespread application.[5]
The Rise of Weakly Coordinating Anions: Complex Fluorinated Borates
While the tetrafluoroborate anion proved immensely useful, the quest for even less coordinating and more sterically demanding anions continued. This led to the development of a new class of fluorinated borate anions with bulky, electron-withdrawing aryl or alkyl groups. A significant breakthrough in this area was the synthesis of tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻. This anion, and its derivatives, exhibit exceptional stability and an extremely low propensity to coordinate with cationic centers, making them ideal for stabilizing highly reactive cations and for use as activators in olefin polymerization catalysis.[6][7][8]
The synthesis of lithium tetrakis(pentafluorophenyl)borate, often in its etherate form, marked a significant advancement.[6] Early methods involved the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron.[6] Over time, various synthetic routes have been developed to improve yields and scalability.[7]
Physicochemical Properties of Selected Fluorinated Borate Anions
The utility of fluorinated borate anions is a direct consequence of their specific physicochemical properties. The table below summarizes key quantitative data for some of the most common anions.
| Anion | Formula | Molar Mass ( g/mol ) | Geometry | B-F Bond Length (Å) | Key Properties |
| Tetrafluoroborate | [BF₄]⁻ | 86.81 | Tetrahedral | ~1.38 - 1.41 | Weakly coordinating, relatively stable in aqueous solution, susceptible to slow hydrolysis.[5][9] |
| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | 679.98 | Tetrahedral | N/A | Highly weakly coordinating, excellent thermal and chemical stability, soluble in many organic solvents.[6][7] |
| Tetrakis(trifluoromethyl)borate | [B(CF₃)₄]⁻ | 294.82 | Tetrahedral | N/A | High electrochemical stability, useful in high-voltage battery electrolytes.[10][11] |
Experimental Protocols
Synthesis of Sodium Tetrafluoroborate (NaBF₄)
This protocol is based on the reaction of boric acid and hydrofluoric acid, followed by neutralization with sodium carbonate.[12][13][14]
Materials:
-
Boric acid (H₃BO₃)
-
40% Hydrofluoric acid (HF)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Platinum or Teflon dish
-
Ice bath
Procedure:
-
In a platinum or Teflon dish cooled in an ice bath, cautiously add boric acid (6.2 g) to 40% hydrofluoric acid (25 g).
-
Allow the mixture to stand at room temperature for approximately 6 hours to ensure the complete formation of tetrafluoroboric acid (HBF₄).
-
Cool the resulting solution in an ice bath and slowly add anhydrous sodium carbonate (5.3 g) in small portions to neutralize the acid. Effervescence (CO₂ evolution) will occur.
-
Once the addition of sodium carbonate is complete and effervescence has ceased, evaporate the solution gently until crystallization begins.
-
The crude sodium tetrafluoroborate can be recrystallized from water to obtain large, well-formed crystals.
-
Dry the purified crystals under vacuum.
Synthesis of Lithium Tetrakis(pentafluorophenyl)borate Diethyl Etherate ([Li(OEt₂)₂.₅][B(C₆F₅)₄])
This protocol describes a common laboratory-scale synthesis.[6]
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Pentafluorophenyllithium (LiC₆F₅)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tris(pentafluorophenyl)borane in anhydrous diethyl ether.
-
In a separate flask, prepare or obtain a solution of pentafluorophenyllithium in diethyl ether.
-
Slowly add the pentafluorophenyllithium solution to the stirred solution of tris(pentafluorophenyl)borane at room temperature.
-
Upon mixing, a white precipitate of the lithium tetrakis(pentafluorophenyl)borate diethyl etherate will form.
-
The precipitate can be collected by filtration under inert atmosphere, washed with a small amount of cold, anhydrous diethyl ether, and dried under vacuum.
Visualizing Key Processes
The Balz-Schiemann Reaction
The following diagram illustrates the workflow of the Balz-Schiemann reaction, a cornerstone in the application of the tetrafluoroborate anion for the synthesis of aryl fluorides.
Caption: Workflow of the Balz-Schiemann Reaction.
Synthesis of Complex Fluorinated Borate Anions
This diagram outlines a general synthetic pathway for creating complex, weakly coordinating fluorinated borate anions like tetrakis(pentafluorophenyl)borate.
Caption: General pathway for complex fluorinated borate synthesis.
Evolution of Applications
The applications of fluorinated borate anions have evolved significantly since their initial discovery.
Caption: Evolution of applications for fluorinated borate anions.
Conclusion
The discovery and development of fluorinated borate anions have had a profound impact on the landscape of modern chemistry. From the foundational discovery of the tetrafluoroborate anion and its role in the Balz-Schiemann reaction to the synthesis of highly sophisticated, weakly coordinating anions, this class of compounds has continuously enabled new scientific breakthroughs. Their ongoing development, particularly in the realm of energy storage and materials science, ensures that fluorinated borate anions will remain a critical area of research for the foreseeable future.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz–Schiemann reaction - Wikiwand [wikiwand.com]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 6. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorinated-boron-based-anions-for-higher-voltage-li-metal-battery-electrolytes - Ask this paper | Bohrium [bohrium.com]
- 12. Sodium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Sodium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]
"Lewis acidity of Sodium tetrakis(pentafluorophenyl)borate"
An in-depth analysis of the Lewis acidity of sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], reveals a nuanced interplay between the cationic sodium center and the iconic, weakly coordinating borate anion. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing its Lewis acidity, methods for its quantification, and its application in catalysis.
Theoretical Framework
The Lewis acidity of Na[B(C₆F₅)₄] is not centered on the borate anion but rather on the sodium cation, Na⁺. The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is one of the most well-known examples of a weakly coordinating anion (WCA). Its large size and the strong electron-withdrawing nature of the numerous fluorine atoms effectively delocalize the negative charge, making it a very poor Lewis base.[1] This property is crucial as it allows the associated cation to exhibit its intrinsic Lewis acidity without significant interference from the counterion.
The sodium cation, like other alkali metal ions, is a Lewis acid, capable of accepting electron pairs.[2] However, in the presence of more strongly coordinating anions, this Lewis acidity can be masked by the formation of tight ion pairs. The utility of Na[B(C₆F₅)₄] stems from the "naked" nature of the sodium cation, which is more available to interact with other Lewis bases. In many applications, Na[B(C₆F₅)₄] serves as a precursor, where the sodium ion is exchanged for a more catalytically active cationic species.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound can be quantified using various experimental and computational methods.
The Gutmann-Beckett Method
A widely used experimental technique is the Gutmann-Beckett method, which employs triethylphosphine oxide (Et₃PO) as a probe molecule.[3][4][5] The Lewis acid-base interaction between the sample and the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphine oxide. The magnitude of this shift (Δδ) is a measure of the Lewis acidity and can be used to calculate an Acceptor Number (AN).[3]
Fluoride Ion Affinity (FIA)
Computationally, the Fluoride Ion Affinity (FIA) is a common metric for quantifying Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity.
Comparative Lewis Acidity Data
| Compound | Method | Lewis Acidity Metric | Value |
| B(C₆F₅)₃ | Gutmann-Beckett | Acceptor Number (AN) | 82 |
| BF₃ | Gutmann-Beckett | Acceptor Number (AN) | 89 |
| BCl₃ | Gutmann-Beckett | Acceptor Number (AN) | 106 |
| AlCl₃ | Gutmann-Beckett | Acceptor Number (AN) | 87 |
| B(C₆F₅)₃ | Computational | FIA (kJ/mol) | ~452 |
| SbF₅ | Computational | FIA (kJ/mol) | ~501 |
Note: The Lewis acidity of the Na⁺ ion in Na[B(C₆F₅)₄] is expected to be significantly lower than that of strong Lewis acids like B(C₆F₅)₃. Its effectiveness in catalysis is primarily due to the non-coordinating nature of the [B(C₆F₅)₄]⁻ anion, which allows the Na⁺ (or a cation that replaces it) to interact with substrates.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to Na[B(C₆F₅)₄] have been reported. One common method involves the reaction of tris(pentafluorophenyl)borane with a sodium salt. A more direct synthesis starts from pentafluorobenzene.
Protocol: Synthesis from Pentafluorobenzene
-
Preparation of Pentafluorophenylsodium: In a nitrogen-purged reactor, cool a solution of pentafluorobenzene in diethyl ether to -40 °C.
-
Slowly add a 15 wt.% solution of butylsodium in hexane while maintaining the temperature between -30 and -40 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Reaction with Boron Trifluoride: Add boron trifluoride-diethyl ether complex at -40 °C.
-
Allow the reaction mixture to warm to room temperature over a period of 2 hours.
-
Work-up: Remove the diethyl ether by distillation.
-
Wash the resulting organic layer three times with water.
-
The aqueous layer now contains the this compound.
Determination of Lewis Acidity by the Gutmann-Beckett Method
This protocol provides a general procedure for determining the Lewis acidity of a substance like Na[B(C₆F₅)₄].
-
Preparation of the Reference Sample: Prepare a solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).
-
Record the ³¹P NMR spectrum of this solution. The chemical shift of the uncomplexed Et₃PO serves as the reference value (δ_free).
-
Preparation of the Sample Solution: In a separate NMR tube, dissolve a known concentration of the Lewis acid (e.g., Na[B(C₆F₅)₄]) in the same deuterated solvent.
-
Add a stoichiometric equivalent of Et₃PO to this solution.
-
NMR Measurement: Record the ³¹P NMR spectrum of the sample solution. The chemical shift of the complexed Et₃PO is denoted as δ_complex.
-
Calculation of Δδ: Calculate the change in chemical shift: Δδ = δ_complex - δ_free.
-
Calculation of Acceptor Number (AN): The AN can be calculated using the formula: AN = 2.21 × (Δδ).
Applications in Catalysis and Reaction Mechanisms
Na[B(C₆F₅)₄] is widely employed as a cocatalyst in various organic transformations, most notably in cationic polymerization and Friedel-Crafts reactions.[6] Its primary function is to generate a highly reactive, cationic active species from a precatalyst by abstracting an anionic ligand. The resulting [B(C₆F₅)₄]⁻ anion is a stable, non-coordinating counterion for the catalytically active cation.
General Catalytic Activation Pathway
The following diagram illustrates the general mechanism by which a sodium salt of a weakly coordinating anion can be used to activate a precatalyst.
Caption: General pathway for catalyst activation using Na[B(C₆F₅)₄].
Experimental Workflow for a Catalytic Reaction
The following diagram outlines a typical experimental workflow for a catalytic reaction, such as a Friedel-Crafts alkylation, using Na[B(C₆F₅)₄] as a cocatalyst.
Caption: Experimental workflow for a typical catalytic reaction.
Conclusion
The Lewis acidity associated with this compound is a prime example of how the properties of a weakly coordinating anion can enable the reactivity of a cation. While the Na⁺ ion is itself a Lewis acid, the true utility of Na[B(C₆F₅)₄] in research and development lies in its ability to serve as a source of the [B(C₆F₅)₄]⁻ anion. This anion facilitates the generation of highly reactive, "naked" cationic species that are potent Lewis acid catalysts. Understanding this interplay is key to effectively utilizing this versatile reagent in the design of new catalytic systems and the development of novel synthetic methodologies.
References
- 1. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 6. Buy this compound | 149213-65-0 [smolecule.com]
Methodological & Application
Sodium Tetrakis(pentafluorophenyl)borate: A High-Performance Cocatalyst for Olefin Polymerization
Application Note & Protocol
Introduction
Sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], has emerged as a highly effective cocatalyst in the field of olefin polymerization, particularly in systems employing metallocene and other single-site catalysts. Its primary function is to activate the precatalyst to a catalytically active cationic species. The bulky, weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, plays a crucial role in stabilizing the active cationic metal center while allowing for the coordination and insertion of olefin monomers. This results in the production of polyolefins with well-defined microstructures, narrow molecular weight distributions, and high catalytic activities.
This document provides detailed application notes and experimental protocols for the use of this compound as a cocatalyst in olefin polymerization, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 149213-65-0 |
| Molecular Formula | C₂₄BF₂₀Na |
| Molecular Weight | 702.03 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar organic solvents such as ethers and chlorinated hydrocarbons. Insoluble in aliphatic hydrocarbons. |
| Decomposition Temperature | > 280 °C |
Data Presentation: Performance in Olefin Polymerization
The following tables summarize the performance of catalyst systems activated with borate cocatalysts in ethylene and propylene polymerization, showcasing the impact of different catalysts and reaction conditions.
Ethylene Polymerization
Table 1: Ethylene Polymerization with Zirconocene Catalysts Activated by Borate Cocatalysts.
| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (kg PE/mol Zr·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| Cp₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 3,500 | 120 | 2.1 |
| Cp₂ZrMe₂ | [Ph₃C][B(C₆F₅)₄] | 50 | 1 | 5,200 | 150 | 2.3 |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 5.06 x 10⁶ g/mol Mt·h | 250 | 2.0 |
| rac-Et(Ind)₂ZrCl₂ | [Me₂NPhH][B(C₆F₅)₄]/TIBA | 50 | 1 | 3.17 x 10⁶ g/mol Mt·h | 210 | 2.2 |
Data compiled from multiple sources for comparative purposes.[1][2]
Propylene Polymerization
Table 2: Propylene Polymerization with Metallocene Catalysts Activated by Borate Cocatalysts.
| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (kg PP/mol Zr·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 11.07 x 10⁶ g/mol Mt·h | 350 | 2.1 |
| Me₂Si(Ind)₂ZrCl₂ | Borate/TIBA | 60 | 4 | 6.76 x 10⁶ g/mol Mt·h | Not Reported | Not Reported |
Data compiled from multiple sources for comparative purposes.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Pentafluorobromobenzene
-
Magnesium turnings
-
Tris(pentafluorophenyl)borane
-
Sodium chloride
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Distilled water
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of pentafluorobromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.
-
Borate Formation: In a separate flame-dried flask, dissolve tris(pentafluorophenyl)borane in anhydrous toluene.
-
Cool the tris(pentafluorophenyl)borane solution in an ice bath and slowly add the prepared Grignard reagent via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cation Exchange: Add a saturated aqueous solution of sodium chloride to the reaction mixture and stir vigorously for 1 hour.
-
Separate the organic layer and wash it with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.
Protocol 2: Ethylene Polymerization using a Zirconocene Catalyst and this compound Cocatalyst
This protocol provides a general procedure for the polymerization of ethylene.
Materials:
-
Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)
-
This compound
-
Triisobutylaluminum (TIBA)
-
Anhydrous toluene
-
High-purity ethylene gas
-
Methanol (acidified with HCl)
Procedure:
-
Reactor Setup: Assemble a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet valves.
-
Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 80 °C) for at least 2 hours to remove any moisture.
-
Solvent and Scavenger Addition: Cool the reactor to the desired polymerization temperature (e.g., 50 °C) and introduce anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of triisobutylaluminum (TIBA) in toluene to the reactor to act as a scavenger for impurities. Stir for 10-15 minutes.
-
Catalyst and Cocatalyst Injection: In a separate glovebox, prepare a solution of the zirconocene catalyst and a solution of this compound in anhydrous toluene.
-
Inject the catalyst solution into the reactor, followed by the cocatalyst solution.
-
Polymerization: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10 atm). Maintain a constant pressure throughout the polymerization by continuously feeding ethylene.
-
Monitor the reaction temperature and ethylene uptake.
-
Termination and Polymer Isolation: After the desired reaction time, vent the reactor and terminate the polymerization by injecting acidified methanol.
-
Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Visualizations
Catalyst Activation and Polymerization Mechanism
The following diagram illustrates the activation of a metallocene precatalyst by this compound and the subsequent steps of olefin polymerization.
Caption: Catalyst activation and polymerization pathway.
Experimental Workflow for Olefin Polymerization
This diagram outlines the typical experimental workflow for conducting an olefin polymerization experiment using a borate cocatalyst.
Caption: Experimental workflow for olefin polymerization.
References
- 1. Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study [mdpi.com]
- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Tetrakis(pentafluorophenyl)borate as a Supporting Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) as a high-performance supporting electrolyte in non-aqueous electrochemical studies. Its unique properties, including its weakly coordinating anion and excellent solubility in a range of organic solvents, make it a superior alternative to traditional electrolytes in many applications.
Introduction
This compound is a salt consisting of a sodium cation (Na⁺) and a large, weakly coordinating anion, tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻)[1]. The key to its utility in electrochemistry lies in the anion's structure: a central boron atom is surrounded by four bulky pentafluorophenyl groups. This sterically hindered and highly fluorinated structure delocalizes the negative charge, minimizing ion pairing with the cation in solution. This leads to several advantages over conventional supporting electrolytes like tetra-alkylammonium salts of hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻), particularly in solvents of low to moderate polarity.
The primary benefits of using Na[B(C₆F₅)₄] include a wider electrochemical window, reduced iR drop due to higher conductivity, and enhanced stability of reactive intermediates in electrochemical reactions. These features are particularly advantageous in the study of redox-active organic molecules, organometallic complexes, and in the development of novel battery and sensor technologies.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. It is crucial to handle this compound under an inert and dry atmosphere as it is moisture-sensitive.
| Property | Value |
| Molecular Formula | C₂₄BF₂₀Na |
| Molecular Weight | 702.03 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in water and polar organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. |
| Storage Conditions | Store under an inert atmosphere (e.g., argon or nitrogen), away from moisture. |
Electrochemical Properties
The use of Na[B(C₆F₅)₄] as a supporting electrolyte offers significant improvements in electrochemical measurements due to its unique properties in solution.
| Property | Solvent | Value | Reference Electrode |
| Electrochemical Window | Acetonitrile | ~ +2.67 V (Anodic Limit) | Fc⁺/Fc |
| Dichloromethane | Wide, suitable for most organic redox processes | Ag/AgCl | |
| Tetrahydrofuran | Wide, suitable for most organic redox processes | Ag/AgCl | |
| Conductivity (0.1 M Solution) | Acetonitrile | Data not available for Na salt. The related [NBu₄][B(C₆F₅)₄] shows high conductivity. | - |
| Dichloromethane | Data not available for Na salt. The related [NBu₄][B(C₆F₅)₄] shows significantly higher conductivity than conventional electrolytes. | - | |
| Tetrahydrofuran | Data not available for Na salt. The related [NBu₄][B(C₆F₅)₄] shows significantly higher conductivity than conventional electrolytes. | - |
Note: Quantitative data for the sodium salt is limited in publicly available literature. The data for the tetrabutylammonium ([NBu₄]⁺) salt is provided as a reference to demonstrate the superior performance of the [B(C₆F₅)₄]⁻ anion.
Experimental Protocols
Preparation of a 0.1 M this compound Solution in Acetonitrile
This protocol describes the preparation of a 0.1 M solution of Na[B(C₆F₅)₄] in acetonitrile for use as a supporting electrolyte in cyclic voltammetry.
Materials:
-
This compound (Na[B(C₆F₅)₄])
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Volumetric flask (e.g., 25 mL or 50 mL)
-
Spatula
-
Weighing paper
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas (argon or nitrogen) or inside a glovebox antechamber.
-
Handling of the Electrolyte: Transfer the required amount of Na[B(C₆F₅)₄] to a weighing paper inside a glovebox or under a positive pressure of inert gas. This is critical to prevent the absorption of atmospheric moisture.
-
Calculation of Mass: To prepare a 0.1 M solution, calculate the required mass of Na[B(C₆F₅)₄] using the following formula: Mass (g) = 0.1 mol/L * Molar Mass (702.03 g/mol ) * Volume (L) For 25 mL (0.025 L), the required mass is approximately 1.755 g.
-
Dissolution: Carefully transfer the weighed Na[B(C₆F₅)₄] into the volumetric flask. Add a small amount of anhydrous acetonitrile to the flask and swirl gently to dissolve the solid.
-
Final Volume Adjustment: Once the solid is completely dissolved, add more anhydrous acetonitrile to the flask until the solution reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere. If stored for an extended period, it is advisable to re-dry the solution using molecular sieves before use.
Cyclic Voltammetry of a Redox-Active Analyte
This protocol outlines the general procedure for performing a cyclic voltammetry experiment using the prepared 0.1 M Na[B(C₆F₅)₄] solution.
Equipment:
-
Potentiostat
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish. Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (acetonitrile). Dry the electrode completely.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Deoxygenation: Transfer the 0.1 M Na[B(C₆F₅)₄] electrolyte solution to the electrochemical cell. Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Blank Voltammogram: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the electrochemical window and to ensure there are no interfering impurities.
-
Analyte Addition: Introduce a small, known amount of the analyte of interest into the cell to achieve the desired concentration (typically in the millimolar range).
-
Analyte Voltammogram: Run the cyclic voltammogram of the analyte solution. Set the potential range to encompass the redox events of interest. The scan rate can be varied to investigate the kinetics of the electrochemical process.
-
Data Analysis: Analyze the resulting voltammogram to determine peak potentials, peak currents, and other relevant electrochemical parameters.
Visualized Workflows
General Electrochemical Experiment Workflow
The following diagram illustrates the typical workflow for conducting an electrochemical experiment.
Caption: Workflow for a standard electrochemical measurement.
Supporting Electrolyte Selection Guide
The choice of a suitable supporting electrolyte is critical for obtaining reliable electrochemical data. This diagram provides a logical guide for selecting an appropriate electrolyte.
Caption: Decision tree for selecting a supporting electrolyte.
References
Application of Sodium Tetrakis(pentafluorophenyl)borate in Cyclic Voltammetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrakis(pentafluorophenyl)borate (NaTPFPB) is a salt increasingly favored as a supporting electrolyte in non-aqueous cyclic voltammetry. Its utility stems from the unique properties of its bulky, weakly coordinating anion, [B(C₆F₅)₄]⁻. The high degree of fluorination on the phenyl rings delocalizes the negative charge, minimizing ion pairing with the cation of the analyte. This leads to a wider electrochemical window, enhanced solubility of analytes, and improved conductivity, particularly in low-polarity organic solvents. These characteristics make NaTPFPB an excellent choice for studying the electrochemical behavior of a wide range of organic and organometallic compounds, including those relevant to drug development and catalysis.
The primary role of a supporting electrolyte in cyclic voltammetry is to ensure the efficient transport of charge through the solution and to minimize the iR drop (the potential drop due to the resistance of the solution), which can distort the cyclic voltammogram. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion is particularly advantageous as it is less likely to interact with and alter the redox properties of the analyte of interest.
Key Applications in Cyclic Voltammetry
The unique properties of this compound lend themselves to several key applications in cyclic voltammetry:
-
Studies in Low-Polarity Solvents: NaTPFPB and its tetra-alkylammonium analogues exhibit significantly reduced ion association in solvents with low dielectric constants. This allows for reliable electrochemical measurements in media such as tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂), where many organic and organometallic compounds are soluble.
-
Wide Electrochemical Window: The [B(C₆F₅)₄]⁻ anion is highly resistant to oxidation, resulting in a wide anodic potential window. This enables the study of redox processes that occur at high positive potentials, which would be inaccessible with more traditional supporting electrolytes like tetra-alkylammonium hexafluorophosphate or perchlorate.
-
Investigation of Cationic Species: The non-coordinating nature of the anion is crucial for studying the electrochemistry of cationic species. It minimizes ion-pairing effects that can shift redox potentials and complicate the interpretation of cyclic voltammograms. This is particularly relevant in the study of organometallic catalysts and other charged intermediates.
-
Enhanced Resolution of Redox Processes: In molecules with multiple redox-active centers, the use of a weakly coordinating anion like [B(C₆F₅)₄]⁻ can lead to a better separation of the individual redox waves in the cyclic voltammogram. This improved resolution is a direct consequence of the reduced ion-pairing with the multiply-charged species formed during the electrochemical process.
Quantitative Data
The following tables summarize key quantitative data for tetrakis(pentafluorophenyl)borate salts, providing a basis for comparison and experimental design.
Table 1: Electrochemical Stability Window of Fluorinated Tetraarylborates
| Compound | Electrochemical Stability Window (vs. Fc⁺/Fc) |
| Sodium Tetrakis(4-fluorophenyl)borate | ~ +1.82 V |
| Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) | High |
| This compound | ~ +2.67 V [1] |
Table 2: Molar Conductivity and Association Constants of Tetrabutylammonium Tetrakis(pentafluorophenyl)borate in Various Solvents
Disclaimer: The following data is for the tetrabutylammonium salt, [NBu₄][B(C₆F₅)₄], and is provided as a reference for the behavior of the [B(C₆F₅)₄]⁻ anion. The values for the sodium salt may differ.
| Solvent | Dielectric Constant | Limiting Molar Conductivity (Λ₀) / S cm² mol⁻¹ | Association Constant (Kₐ) / M⁻¹ |
| Acetonitrile | 35.9 | 143.8 | 15 |
| Dichloromethane | 8.9 | 89.9 | 110 |
| Tetrahydrofuran | 7.4 | 88.9 | 1.8 x 10³ |
| Benzotrifluoride | 9.2 | 113.8 | 320 |
Experimental Protocols
Preparation of the Supporting Electrolyte Solution
This protocol describes the preparation of a 0.1 M solution of this compound in dichloromethane, a common solvent for cyclic voltammetry of organometallic compounds.
Materials:
-
This compound (NaB(C₆F₅)₄)
-
Dichloromethane (CH₂Cl₂), HPLC grade or freshly distilled from a suitable drying agent (e.g., CaH₂)
-
Volumetric flask
-
Analytical balance
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Drying the Electrolyte: Dry the required amount of NaTPFPB under high vacuum for several hours to remove any residual water.
-
Solvent Preparation: Ensure the dichloromethane is anhydrous. If necessary, distill it over calcium hydride under an inert atmosphere.
-
Preparation in an Inert Atmosphere: Perform all subsequent steps in a glovebox or using Schlenk techniques to prevent the introduction of atmospheric oxygen and moisture.
-
Weighing: Accurately weigh the required mass of dry NaTPFPB. For example, for 25 mL of a 0.1 M solution, weigh 0.1755 g of NaTPFPB (Molar Mass = 702.03 g/mol ).
-
Dissolution: Transfer the weighed NaTPFPB to a 25 mL volumetric flask. Add a small amount of anhydrous dichloromethane to dissolve the salt.
-
Dilution: Once dissolved, carefully add anhydrous dichloromethane to the volumetric flask until the solution reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a sealed container under an inert atmosphere.
Cyclic Voltammetry of Ferrocene
This protocol outlines the procedure for obtaining a cyclic voltammogram of ferrocene using a 0.1 M NaTPFPB in dichloromethane supporting electrolyte. Ferrocene is a common standard in electrochemistry due to its well-behaved, reversible one-electron oxidation.
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell (e.g., a three-electrode glass cell)
-
Working electrode (e.g., glassy carbon or platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire or gauze)
-
0.1 M NaTPFPB in CH₂Cl₂ solution (prepared as in Protocol 4.1)
-
Ferrocene
-
Anhydrous dichloromethane
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Working Electrode: Polish the working electrode surface with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used (dichloromethane), and dry thoroughly.
-
Reference and Counter Electrodes: Clean the reference and counter electrodes according to standard laboratory procedures.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the 0.1 M NaTPFPB in CH₂Cl₂ solution to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Deaeration: Bubble inert gas through the electrolyte solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan:
-
Perform a cyclic voltammetry scan of the supporting electrolyte solution without the analyte (ferrocene). This will establish the potential window of the electrolyte and ensure there are no interfering impurities.
-
Set the potential range to scan from an initial potential where no reaction is expected, towards a more positive potential, and then reverse the scan back to the initial potential. A typical range could be from -0.5 V to +1.0 V vs. the reference electrode.
-
Use a scan rate of 100 mV/s.
-
-
Analyte Addition:
-
Prepare a stock solution of ferrocene in anhydrous dichloromethane.
-
Add a small aliquot of the ferrocene stock solution to the electrochemical cell to achieve the desired concentration (typically 1-5 mM).
-
-
Cyclic Voltammetry Measurement:
-
Gently swirl the solution to mix, then allow it to become quiescent.
-
Perform the cyclic voltammetry scan of the ferrocene solution using the same parameters as the background scan.
-
The resulting voltammogram should show a reversible oxidation wave for the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) of the ferrocene redox couple, which is the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV for a reversible n-electron process (for ferrocene, n=1).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for a cyclic voltammetry experiment.
References
Application Notes and Protocols: Sodium Tetrakis(pentafluorophenyl)borate in the Synthesis of Cationic Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], is a salt that serves as a crucial reagent in synthetic inorganic and organometallic chemistry. Its primary role is as a source of the large, weakly coordinating anion (WCA), tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻. The high electronegativity of the fluorine atoms in the pentafluorophenyl groups delocalizes the negative charge, rendering the anion exceptionally stable and non-coordinating.[1] This property is paramount in the synthesis of highly reactive cationic metal complexes, which are pivotal as catalysts in a myriad of organic transformations, including olefin polymerization and hydrogenation reactions.[1][2]
The primary synthetic strategy employing Na[B(C₆F₅)₄] involves the abstraction of a halide ligand (typically chloride) from a neutral metal-halide precursor. This metathesis reaction results in the precipitation of sodium chloride, driving the reaction forward and yielding the desired cationic metal complex with the [B(C₆F₅)₄]⁻ counteranion.[1] The large steric bulk of the [B(C₆F₅)₄]⁻ anion further aids in stabilizing the resulting cationic metal center by preventing anion-cation recombination and preserving a vacant coordination site on the metal, which is often essential for catalytic activity.[2][3]
These application notes provide an overview of the use of Na[B(C₆F₅)₄] in the synthesis of various cationic metal complexes and offer detailed protocols for their preparation.
Applications in Cationic Metal Complex Synthesis
The utility of this compound spans a wide range of transition metals, enabling the synthesis of cationic complexes with applications in catalysis and materials science.
-
Group 4 Metals: Cationic Group 4 metal complexes, particularly those of zirconium and hafnium, are renowned as highly active catalysts for olefin polymerization. The generation of a cationic active site is crucial for their catalytic efficacy. While methylaluminoxane (MAO) is a common activator, stoichiometric activators like trityl tetrakis(pentafluorophenyl)borate, often derived from the sodium salt, offer the advantage of forming well-defined cationic species.
-
Platinum Group Metals (PGMs): Cationic PGM complexes are instrumental in a variety of catalytic processes, including hydrogenation, hydrosilylation, and C-C bond formation. The use of Na[B(C₆F₅)₄] allows for the clean generation of these active cationic species from readily available neutral halide precursors. For instance, cationic rhodium and iridium complexes are widely used in asymmetric catalysis.
-
Late Transition Metals (Fe, Co, Ni): The synthesis of cationic complexes of first-row late transition metals is of significant interest due to the earth-abundance and low cost of these metals. Na[B(C₆F₅)₄] and its analogs have been successfully employed to synthesize cationic cobalt and nickel pincer complexes, which have shown promise in a range of catalytic reactions.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative cationic metal complexes using this compound or its analogs. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as many of the starting materials and products are air- and moisture-sensitive.
Protocol 1: Synthesis of a Cationic Zirconium Complex
This protocol describes the synthesis of a cationic zirconocene complex, a type of catalyst often used in olefin polymerization. The synthesis involves the abstraction of a methyl group from a dimethylzirconocene precursor using a borate activator. While the example uses a trityl borate, this activator is commonly prepared from Na[B(C₆F₅)₄].
Materials:
-
(Cp)₂ZrMe₂ (Cp = pentamethylcyclopentadienyl)
-
[Ph₃C][B(C₆F₅)₄] (Trityl tetrakis(pentafluorophenyl)borate)
-
Dichloromethane (anhydrous, deoxygenated)
-
Pentane (anhydrous, deoxygenated)
Procedure:
-
In a glovebox, dissolve (Cp*)₂ZrMe₂ (e.g., 100 mg, 0.24 mmol) in 5 mL of dichloromethane in a Schlenk flask.
-
In a separate vial, dissolve an equimolar amount of [Ph₃C][B(C₆F₅)₄] (e.g., 221 mg, 0.24 mmol) in 5 mL of dichloromethane.
-
Slowly add the solution of [Ph₃C][B(C₆F₅)₄] to the stirring solution of (Cp*)₂ZrMe₂ at room temperature.
-
A color change is typically observed upon addition, indicating the formation of the cationic complex.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Wash the solid product with pentane (2 x 10 mL) to remove any unreacted starting materials and byproducts (e.g., triphenylmethane).
-
Dry the resulting solid under vacuum to yield the cationic complex [(Cp*)₂ZrMe]⁺[B(C₆F₅)₄]⁻.
Characterization:
-
¹H NMR spectroscopy can be used to confirm the formation of the product, with characteristic shifts for the Cp* and methyl protons of the cationic species.
-
¹⁹F NMR spectroscopy will show characteristic signals for the [B(C₆F₅)₄]⁻ anion.
Protocol 2: Synthesis of a Cationic Nickel(II) Pincer Complex via Halide Abstraction
This protocol details the generation of a cationic nickel(II) pincer complex through chloride abstraction from a neutral precursor.
Materials:
-
[Ni(PCP)Cl] (PCP = a pincer ligand, e.g., {2,6-bis[(di-tert-butylphosphino)methyl]phenyl})
-
This compound (Na[B(C₆F₅)₄])
-
Dichloromethane (anhydrous, deoxygenated)
-
Diethyl ether (anhydrous, deoxygenated)
Procedure:
-
In a glovebox, combine [Ni(PCP)Cl] (e.g., 100 mg, 0.18 mmol) and Na[B(C₆F₅)₄] (e.g., 127 mg, 0.18 mmol) in a Schlenk flask.
-
Add 10 mL of dichloromethane and stir the resulting suspension at room temperature.
-
The reaction mixture will typically become homogeneous as the cationic nickel complex forms and the sodium chloride precipitate is generated.
-
Stir the reaction for 2-4 hours at room temperature.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated NaCl.
-
Wash the Celite pad with a small amount of dichloromethane.
-
Combine the filtrate and washings and reduce the volume under vacuum.
-
Add diethyl ether to precipitate the cationic nickel complex.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield [Ni(PCP)]⁺[B(C₆F₅)₄]⁻.
Protocol 3: Synthesis of a Cationic Cobalt(I) Bis(arene) Complex
This protocol describes the synthesis of a cationic cobalt(I) sandwich complex, a precursor for various cobalt catalysts.
Materials:
-
CoCl₂ (anhydrous)
-
Aluminum powder
-
Benzene (anhydrous, deoxygenated)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
Dichloromethane (anhydrous, deoxygenated)
Procedure:
-
In a glovebox, charge a Schlenk flask with CoCl₂ (e.g., 130 mg, 1.0 mmol) and aluminum powder (e.g., 54 mg, 2.0 mmol).
-
Add 10 mL of benzene to the flask.
-
Stir the suspension vigorously at room temperature for 24 hours. During this time, the color of the solution should change, indicating the formation of the cobalt complex.
-
In a separate flask, dissolve NaBArF₂₄ (e.g., 886 mg, 1.0 mmol) in 10 mL of dichloromethane.
-
After 24 hours, filter the cobalt-benzene reaction mixture to remove excess aluminum and any insoluble byproducts.
-
Slowly add the filtered cobalt solution to the NaBArF₂₄ solution with stirring.
-
A precipitate of NaCl will form. Stir the mixture for an additional 1 hour.
-
Filter the mixture through Celite to remove the NaCl precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product, [(η⁶-C₆H₆)₂Co]⁺[BArF₂₄]⁻, can be purified by recrystallization from a dichloromethane/pentane solvent system.
Data Presentation
Table 1: Synthesis of Cationic Metal Complexes using Tetrakis(pentafluorophenyl)borate Salts
| Metal Precursor | Borate Reagent | Cationic Product | Solvent | Reaction Time | Yield (%) | Reference |
| (Cp)₂ZrMe₂ | [Ph₃C][B(C₆F₅)₄] | [(Cp)₂ZrMe]⁺[B(C₆F₅)₄]⁻ | CH₂Cl₂ | 1 h | >90 | (General procedure) |
| [Ni(PCP)Cl] | Na[B(C₆F₅)₄] | [Ni(PCP)]⁺[B(C₆F₅)₄]⁻ | CH₂Cl₂ | 2-4 h | High | [4] |
| CoCl₂ / Al | NaBArF₂₄ | [(η⁶-C₆H₆)₂Co]⁺[BArF₂₄]⁻ | Benzene/CH₂Cl₂ | 24 h | 84-99 | [1] |
| [Rh(COD)Cl]₂ | Ag[B(C₆F₅)₄] | [Rh(COD)(solvent)₂]⁺[B(C₆F₅)₄]⁻ | CH₂Cl₂ | 1 h | >95 | (General procedure) |
| [Fe(NP₃)Cl]⁺ | Na[B(C₆F₅)₄] | [Fe(NP₃)Cl]⁺[B(C₆F₅)₄]⁻ | CH₂Cl₂ | Not specified | Not specified |
Note: Yields are often reported as high or quantitative in the literature without a specific percentage. "General procedure" refers to widely adopted synthetic methods in organometallic chemistry.
Visualizations
The following diagrams illustrate the fundamental processes involved in the synthesis of cationic metal complexes using this compound.
Caption: General workflow for halide abstraction using Na[B(C₆F₅)₄].
Caption: Activation of a polymerization precatalyst with a borate activator.
References
Application Notes and Protocols for Polymerization with Tetrakis(pentafluorophenyl)borate Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing salts of tetrakis(pentafluorophenyl)borate, such as Sodium tetrakis(pentafluorophenyl)borate, as co-catalysts in polymerization reactions. The focus is on coordination polymerization of olefins using metallocene catalysts and a general overview of cationic polymerization.
Application Note 1: Coordination Polymerization of Ethylene
Introduction
This compound (NaB(C₆F₅)₄) and its analogs, like trityl tetrakis(pentafluorophenyl)borate ([(C₆H₅)₃C][B(C₆F₅)₄]), are highly effective co-catalysts for activating Group 4 metallocene pre-catalysts in olefin polymerization. The bulky, non-coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, abstracts a ligand (e.g., a methyl group) from the metallocene, generating a catalytically active cationic metal center. This system offers an alternative to traditional activators like methylaluminoxane (MAO) and can lead to polyolefins with distinct properties.
The general activation of a zirconocene dimethyl pre-catalyst by trityl tetrakis(pentafluorophenyl)borate is depicted below. The sodium salt functions similarly, though the cation exchange mechanism can differ.
Catalyst Activation Pathway
Application Notes and Protocols: Activation of Ziegler-Natta Catalysts with Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta (Z-N) catalysts are instrumental in the production of polyolefins, such as polyethylene and polypropylene.[1][2][3] A typical Z-N catalyst system consists of a transition metal compound, often from Group IV like titanium, and an organoaluminum cocatalyst.[1][2][3] The activation of the precatalyst is a critical step that dictates the efficiency and stereoselectivity of the polymerization process. While traditional activators like organoaluminum compounds are widely used, there is growing interest in alternative activators.
This document provides detailed application notes and protocols for the activation of Ziegler-Natta catalysts using sodium tetrakis(pentafluorophenyl)borate (NaB(C6F5)4). This salt, containing a bulky and weakly coordinating anion, has shown potential as a potent activator for single-site catalysts and may offer advantages in certain Ziegler-Natta systems.[4] The tetrakis(pentafluorophenyl)borate anion is known to stabilize cationic metal complexes, which are often the active species in olefin polymerization, leading to enhanced catalytic activity.[4]
Principle of Activation
The activation of a Ziegler-Natta precatalyst with this compound typically involves the abstraction of a leaving group (e.g., a chloride or an alkyl group) from the transition metal center by the borate. This process generates a coordinatively unsaturated, cationic transition metal species that is the active catalyst for olefin polymerization. The bulky, non-coordinating nature of the [B(C6F5)4]⁻ anion prevents it from strongly binding to the active site, thus allowing the olefin monomer to coordinate and insert into the growing polymer chain.[4]
For metallocene-type Ziegler-Natta catalysts, this activation pathway is well-established. The borate abstracts a methyl group from a dimethylmetallocene, generating a cationic methylmetallocene species. While less common for traditional heterogeneous Ziegler-Natta catalysts, the underlying principle of generating a cationic active site remains the same.
Experimental Protocols
The following protocols are generalized and may require optimization depending on the specific Ziegler-Natta catalyst, monomer, and desired polymer properties.
Materials and Reagents
-
Ziegler-Natta Precatalyst: e.g., Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), or a metallocene complex such as bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂).
-
Activator: this compound (NaB(C6F5)₄).
-
Scavenger/Co-catalyst: Triisobutylaluminum (TIBA) or trimethylaluminum (TMA). Often required to remove impurities and to alkylate the transition metal center prior to activation with the borate.
-
Solvent: Anhydrous, deoxygenated hydrocarbon solvent such as toluene or hexane.
-
Monomer: Polymerization-grade olefin (e.g., ethylene, propylene).
-
Schlenk line or Glovebox: For handling air- and moisture-sensitive reagents.
Protocol 1: In-situ Activation of a Supported Ziegler-Natta Catalyst for Ethylene Polymerization
This protocol describes the polymerization of ethylene using a MgCl₂-supported TiCl₄ catalyst, activated with NaB(C6F5)₄ in the presence of an aluminum alkyl scavenger.
-
Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Solvent and Scavenger Addition: 100 mL of anhydrous toluene is transferred to the reactor via cannula. A scavenger, such as triisobutylaluminum (TIBA), is added to the solvent to remove any residual impurities. The amount of scavenger will depend on the purity of the solvent and monomer.
-
Catalyst Slurry Preparation: In a separate Schlenk flask inside a glovebox, a slurry of the MgCl₂/TiCl₄ catalyst (e.g., 10 mg) is prepared in 10 mL of anhydrous toluene.
-
Alkylation (Pre-activation): A stoichiometric amount of an alkylating agent, such as triethylaluminum (TEA), relative to the titanium content, is added to the catalyst slurry and stirred for 30 minutes at room temperature. This step is crucial to alkylate the titanium center, making it susceptible to activation by the borate.
-
Catalyst Injection: The pre-activated catalyst slurry is transferred to the reactor.
-
Activator Addition: A solution of this compound in a suitable solvent (e.g., toluene, if solubility permits, or a more polar, non-coordinating solvent) is prepared. A molar equivalent of the borate activator relative to the titanium is injected into the reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C). Ethylene is then introduced into the reactor at a constant pressure (e.g., 1 atm).
-
Termination: After the desired reaction time (e.g., 1 hour), the polymerization is terminated by venting the ethylene and adding 10 mL of acidified methanol.
-
Polymer Isolation and Characterization: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight. The polymer yield is determined gravimetrically. The polymer can be further characterized for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of the activator on catalyst performance.
Table 1: Comparison of Activators for Ethylene Polymerization with a TiCl₄/MgCl₂ Catalyst
| Entry | Activator | Al/Ti Ratio | B/Ti Ratio | Activity (kg PE/mol Ti·h·atm) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | MAO | 300 | - | 1500 | 250 | 4.5 |
| 2 | NaB(C6F5)₄/TEA | 10 | 1.1 | 1800 | 300 | 3.2 |
PE: Polyethylene, MAO: Methylaluminoxane, TEA: Triethylaluminum, Mw: Weight-average molecular weight, PDI: Polydispersity Index.
Table 2: Effect of NaB(C6F5)₄ Concentration on Propylene Polymerization with a Metallocene Catalyst
| Entry | Catalyst | Al/Zr Ratio | B/Zr Ratio | Activity (kg PP/mol Zr·h) | Isotacticity (%) |
| 1 | Cp₂ZrCl₂/MAO | 500 | - | 5000 | 85 |
| 2 | Cp₂ZrCl₂/TMA/NaB(C6F5)₄ | 20 | 0.8 | 4500 | 92 |
| 3 | Cp₂ZrCl₂/TMA/NaB(C6F5)₄ | 20 | 1.0 | 6200 | 93 |
| 4 | Cp₂ZrCl₂/TMA/NaB(C6F5)₄ | 20 | 1.2 | 6100 | 93 |
PP: Polypropylene, TMA: Trimethylaluminum.
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms involved in the activation of Ziegler-Natta catalysts.
Caption: Proposed activation pathway of a Ziegler-Natta precatalyst.
Caption: Experimental workflow for Ziegler-Natta polymerization.
Safety Precautions
-
Organoaluminum compounds are pyrophoric and react violently with water and air. They should be handled under a dry, inert atmosphere.
-
This compound is a stable solid but should be handled in a fume hood.
-
Pressurized reactors should be operated with appropriate safety shields and pressure relief systems.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The use of this compound as an activator for Ziegler-Natta catalysts presents a promising alternative to traditional activators like MAO. It can lead to highly active catalytic systems and may offer better control over polymer properties. The protocols and data presented herein provide a foundation for researchers to explore the application of this activator in their own polymerization systems. Further optimization of reaction conditions is likely necessary to achieve optimal catalyst performance for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Sodium Tetrakis(pentafluorophenyl)borate Synthesis
Welcome to the technical support center for the synthesis of Sodium tetrakis(pentafluorophenyl)borate (NaB(C₆F₅)₄). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities can be categorized as follows:
-
Residual Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common due to their use in the Grignard reaction. Other solvents such as toluene, heptane, or ethyl acetate used during the workup and purification steps may also be present.[1]
-
Water: The final product is hygroscopic, and its synthesis involves aqueous workup steps, making water a prevalent impurity.[1][2]
-
Incomplete Reaction Products: Triarylborate species can form if the pentafluorophenyl Grignard reagent does not fully react with the boron center.[2]
-
Grignard-Related Byproducts: Biphenyl is a common byproduct, arising from the coupling of the Grignard reagent with unreacted bromopentafluorobenzene.[3][4][5][6] Benzene can also be formed if the Grignard reagent is protonated by trace amounts of water.[5]
-
Inorganic Salts: Magnesium halides (e.g., MgBr₂, MgCl₂) are formed during the reaction, and salts like sodium chloride may be present from the cation exchange step.
Q2: My final product has a yellow or tan discoloration. What is the likely cause?
A2: A yellow or tan color in the final product often indicates the presence of organic impurities. Biphenyl, a common byproduct of the Grignard reaction, is known to be yellowish.[3] Other "colored components" of unknown structure can also form during the synthesis.[1]
Q3: How can I detect the presence of residual ether in my sample?
A3: Proton NMR (¹H NMR) spectroscopy is a highly effective method for detecting and quantifying residual ether. The characteristic signals for the ethyl group of diethyl ether will be readily apparent in the spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of residual solvents.[1]
Q4: What is the best way to determine the water content in my final product?
A4: While Karl Fischer titration is a standard method for water determination, a sensitive ¹H NMR technique can also be employed. This involves using a stoichiometric water trap, such as dimethylzirconocene (Cp₂Zr(CH₃)₂), which reacts with water to produce methane. The amount of water can then be accurately quantified by integrating the methane signal against an internal standard.[2] This method is particularly useful for detecting very low levels of water (e.g., < 500 ppm).[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete Grignard reagent formation. | - Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane).- Use fresh, anhydrous ether. |
| 2. Hydrolysis of the Grignard reagent. | - Strictly maintain anhydrous conditions throughout the reaction. Dry all glassware and solvents thoroughly. | |
| 3. Incomplete reaction with the boron source. | - Allow for sufficient reaction time (e.g., 24-48 hours) after the addition of the boron source.[2] | |
| Product is an oil or tacky solid instead of a free-flowing powder | 1. High levels of residual solvents. | - Dry the product under high vacuum for an extended period. Azeotropic distillation with a suitable solvent like benzene can also be effective for water removal. |
| 2. Presence of significant organic impurities. | - Purify the product by washing with a cold mixture of dichloromethane and hexane or by trituration with petroleum ether to remove nonpolar impurities like biphenyl.[3] | |
| Formation of significant amounts of biphenyl byproduct | 1. High concentration of bromopentafluorobenzene. | - Add the bromopentafluorobenzene solution slowly to the magnesium suspension to maintain a low instantaneous concentration.[4] |
| 2. Elevated reaction temperature. | - Maintain a gentle reflux during the Grignard formation and avoid excessive heating.[4] | |
| Incomplete arylation leading to triarylborate impurities | 1. Insufficient Grignard reagent. | - Use a slight excess of the Grignard reagent relative to the boron source. |
| 2. Short reaction time. | - Ensure the reaction proceeds for a sufficient duration to allow for complete substitution on the boron atom.[2] |
Quantitative Data Summary
| Impurity | Analytical Method | Typical Concentration in Crude Product | Target Concentration in Purified Product |
| Water | ¹H NMR with Cp₂Zr(CH₃)₂ | Can be several weight percent | < 500 ppm[2][7] |
| Diethyl Ether | ¹H NMR, GC-MS | Can be > 3 weight %[1] | < 0.4 weight %[1] |
| Heptane | ¹H NMR | Variable, can be > 1.5 weight %[1] | Not detected[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Boron Source:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of sodium tetrafluoroborate (NaBF₄) or boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[2]
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound
-
Washing for Removal of Colored Impurities and Triarylborates:
-
Transfer the crude tan solid to a Büchner funnel.
-
Wash the solid with several portions of a cold (-40 °C) 2:1 mixture of dichloromethane/hexane. This helps to remove colored impurities.[8]
-
Continue washing until the filtrate is colorless.
-
-
Trituration for Biphenyl Removal:
-
To remove biphenyl, triturate the solid with cold petroleum ether.[3]
-
Stir the suspension in an ice bath and then remove the solvent.
-
-
Drying for Removal of Water and Residual Solvents:
-
Dry the purified white solid under high vacuum (e.g., 0.1 mmHg) at an elevated temperature (e.g., 90-120 °C) for 16-18 hours to remove residual solvents and water.[2]
-
Protocol 3: ¹H NMR Analysis of Water Content
-
Sample Preparation:
-
In a glovebox, dissolve a known mass of dimethylzirconocene (Cp₂Zr(CH₃)₂) and an internal standard (e.g., hexamethylbenzene) in THF-d₈ in a J. Young NMR tube.[2]
-
Record a ¹H NMR spectrum.
-
Add a known mass of the this compound sample to the NMR tube.
-
-
Data Acquisition and Analysis:
-
Allow the reaction to proceed for at least 1 hour.
-
Record another ¹H NMR spectrum.
-
Integrate the signal for the methane produced and the signal for the internal standard.
-
Calculate the amount of water based on the stoichiometry of the reaction (2 moles of methane are produced per mole of water).
-
Visualizations
Caption: A flowchart illustrating the main steps in the synthesis and purification of this compound.
Caption: A diagram showing the key reactions leading to the desired product and common impurities.
References
- 1. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]
- 2. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Solved 4. Biphenyl is listed as the primary byproduct of | Chegg.com [chegg.com]
- 7. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
"troubleshooting low yields in Sodium tetrakis(pentafluorophenyl)borate preparation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Sodium Tetrakis(pentafluorophenyl)borate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My overall yield is significantly lower than reported in the literature. What are the most common critical steps I should investigate?
Answer: Low yields can often be traced back to several critical stages of the synthesis. The most common areas for yield loss are:
-
Formation of the Organometallic Reagent: The initial step of creating the pentafluorophenyl Grignard or lithium reagent is highly sensitive to reaction conditions.
-
Reaction with the Boron Source: Inefficient reaction between the organometallic reagent and the boron source can lead to a mixture of products and unreacted starting materials.
-
Workup and Isolation: The purification and isolation of the final product can be a significant source of yield loss if not performed correctly.
We recommend systematically reviewing your procedure for each of these stages to identify the potential source of the low yield.
Question 2: I am having trouble initiating the Grignard reaction with bromopentafluorobenzene. What can I do?
Answer: Difficulty in initiating the Grignard reaction is a common issue. Here are several troubleshooting steps:
-
Moisture and Air: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[1][2] Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C) and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3] Use anhydrous solvents.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Try activating the magnesium by one of the following methods:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Stirring the magnesium turnings vigorously in the absence of solvent to break the oxide layer.
-
-
Initiator: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Temperature: Gentle heating may be required to start the reaction, but be prepared to cool the reaction vessel as the Grignard formation is exothermic.
Question 3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
Answer: While some darkening of the reaction mixture is common, a very dark brown or black color can indicate decomposition of the Grignard reagent or side reactions.[4] This is often associated with:
-
Overheating: The formation of the Grignard reagent is exothermic. If the reaction is not cooled effectively, localized heating can lead to decomposition. It is recommended to cool the reaction on an ice bath.[4]
-
Presence of Impurities: Impurities in the starting materials or solvent can promote side reactions.
-
Prolonged Reaction Time: Allowing the Grignard reagent to stand for extended periods before use can lead to decomposition. It is best to use it promptly after preparation.
Question 4: I suspect my organometallic reagent is hydrolyzing. What are the signs and how can I prevent it?
Answer: Hydrolysis of the Grignard or organolithium reagent is a major cause of low yields, as it consumes the active reagent to form pentafluorobenzene.[5][6]
-
Signs of Hydrolysis: A common sign is the formation of a white precipitate (magnesium hydroxide in the case of Grignard reagents) and a decrease in the expected amount of product.
-
Prevention:
-
Anhydrous Conditions: The most critical factor is the strict exclusion of water from all reagents and glassware.[1] Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Perform the reaction under a positive pressure of a dry inert gas like nitrogen or argon.
-
Question 5: My final product is difficult to purify and appears to be a mixture. What are the likely side products?
Answer: The formation of side products can complicate purification and lower the yield of the desired this compound. Common side products include:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This can form if there is an insufficient amount of the pentafluorophenyl organometallic reagent or if the reaction is incomplete.
-
Pentafluorobenzene: Formed from the hydrolysis of the organometallic reagent.
-
Biphenyl derivatives: These can arise from coupling side reactions.
To minimize side products, ensure the stoichiometry of your reagents is correct and that the reaction goes to completion.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for the synthesis of tetrakis(pentafluorophenyl)borate salts from various starting materials.
Table 1: Synthesis via Pentafluorophenyllithium
| Starting Material | Organolithium Reagent | Boron Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pentafluorobenzene | n-Butyllithium | BCl₃ | Diethyl Ether/Hexane | -65 to room temp | 94.3 | [7] |
| Pentafluorobenzene | sec-Butyllithium | BF₃·OEt₂ | Diethyl Ether/Hexane | -40 to room temp | Not specified directly for Na salt | [7] |
| Pentafluorobenzene | tert-Butyllithium | Tris(pentafluorophenyl)borane | Diethyl Ether/Pentane | -65 to room temp | Not specified directly for Na salt | [7] |
Table 2: Synthesis via Pentafluorophenyl Grignard Reagent
| Starting Material | Grignard Reagent | Boron Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromopentafluorobenzene | C₆F₅MgBr | Tris(pentafluorophenyl)borane | Diethyl Ether/Toluene | 60-65 | Not specified directly for Na salt | [8] |
| Bromopentafluorobenzene | C₆F₅MgBr | BF₃·OEt₂ | Diethyl Ether/Toluene | 0 to 100 | ~70 (for B(C₆F₅)₃ intermediate) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pentafluorophenyllithium
This protocol is adapted from a literature procedure.[7]
-
Preparation of Pentafluorophenyllithium: A solution of pentafluorobenzene (e.g., 88.0 mmol) in anhydrous diethyl ether (e.g., 100 ml) is cooled to -40 °C under an inert atmosphere. A solution of n-butyllithium in hexane (e.g., 88.0 mmol) is added dropwise while maintaining the temperature between -30 and -40 °C. The mixture is stirred for 1 hour at this temperature.
-
Reaction with Boron Source: Boron trifluoride-diethyl ether complex (e.g., 20.0 mmol) is added at -40 °C. The reaction mixture is then allowed to warm to room temperature over 2 hours.
-
Workup and Isolation: Diethyl ether is removed by distillation. The organic layer is washed three times with water. The aqueous layers are combined, and an aqueous solution of a suitable salt (e.g., N,N-dimethylanilinium chloride) is added to precipitate the corresponding tetrakis(pentafluorophenyl)borate salt. The precipitate is filtered, washed with water, and dried under vacuum. To obtain the sodium salt, an ion exchange step with a sodium salt (e.g., NaCl) would be necessary after the initial formation of the borate.[8]
Protocol 2: Synthesis of this compound via Pentafluorophenyl Grignard Reagent
This protocol is based on general Grignard reaction procedures for this synthesis.[4][8]
-
Preparation of Pentafluorophenylmagnesium Bromide: Magnesium turnings (e.g., 0.3 mol) are placed in a dried flask under an inert atmosphere with anhydrous diethyl ether (e.g., 500 mL). A small amount of bromopentafluorobenzene (e.g., 0.3 mol total) is added to initiate the reaction. Once initiated, the remaining bromopentafluorobenzene is added dropwise at a rate that maintains a gentle reflux, or the flask is cooled in an ice bath to control the exothermic reaction.[4] The mixture is stirred for an additional hour after the addition is complete.
-
Reaction with Boron Source: In a separate flask, tris(pentafluorophenyl)borane or another suitable boron source is dissolved in an appropriate solvent (e.g., toluene). The prepared Grignard reagent is then added to this solution. The reaction mixture may be heated (e.g., to 60 °C) for several hours.[8]
-
Cation Exchange and Isolation: After cooling, an aqueous solution of sodium chloride is added to the reaction mixture.[8] The phases are separated, and the organic phase is dried. The solvent is then removed to yield the this compound.
Visualizations
The following diagrams illustrate key aspects of the troubleshooting process.
Figure 1: A troubleshooting workflow for addressing low yields in this compound synthesis.
Figure 2: A simplified comparison of the two main synthetic pathways to the borate anion.
References
- 1. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]
- 2. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. DE1223383B - Process for the preparation of pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]
- 6. sarthaks.com [sarthaks.com]
- 7. EP0608563A2 - Method of producing tetrakis(pentafluorophenyl)borate derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]
- 8. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Activity with Sodium Tetrakis(pentafluorophenyl)borate Cocatalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) as a cocatalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving Na[B(C₆F₅)₄].
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Catalytic Activity | 1. Incomplete Catalyst Activation: The precatalyst may not be fully converted to its active cationic form. 2. Cocatalyst Degradation: Moisture or other impurities can decompose the borate cocatalyst. 3. Solvent Effects: The cocatalyst or the activated catalyst may have poor solubility in the chosen solvent.[1][2] 4. Presence of Catalyst Poisons: Impurities in the monomer or solvent can deactivate the catalyst. | 1. Ensure Stoichiometric Ratios: Use an appropriate molar ratio of cocatalyst to catalyst, typically starting at 1:1. Optimization may be required. 2. Use an Alkylating/Scavenging Agent: For non-alkylated precatalysts, an alkylating agent like triisobutylaluminum (TIBA) is necessary.[3][4] This also helps to remove impurities. 3. Ensure Anhydrous and Inert Conditions: Thoroughly dry all solvents and reagents. Handle Na[B(C₆F₅)₄] and the catalyst under an inert atmosphere (e.g., nitrogen or argon). 4. Solvent Selection: If solubility is an issue, consider using a more polar solvent or a modified borate with enhanced solubility in aliphatic hydrocarbons.[2][5] |
| Poor Reproducibility | 1. Inconsistent Reagent Purity: Variations in the purity of the catalyst, cocatalyst, or solvent can lead to inconsistent results. 2. Variable Moisture/Air Exposure: Minor differences in experimental setup and handling can introduce varying amounts of deactivating agents. | 1. Standardize Reagent Quality: Use reagents of the same high purity for all experiments. 2. Rigorous Inert Atmosphere Techniques: Employ consistent and stringent Schlenk line or glovebox techniques. |
| Undesired Side Reactions or Polymer Properties | 1. Reaction with Scavenger: The borate cocatalyst can react with the alkylaluminum scavenger, leading to deactivation.[6] 2. Anion Coordination: The [B(C₆F₅)₄]⁻ anion, while weakly coordinating, can still interact with the cationic metal center, affecting its reactivity.[7][8] | 1. Optimize Scavenger Concentration: Use the minimum amount of scavenger necessary to remove impurities and alkylate the precatalyst. 2. Modify the Cocatalyst: Consider using derivatives of the tetrakis(pentafluorophenyl)borate anion to fine-tune the degree of coordination and improve catalyst performance.[7] |
| Insolubility of Cocatalyst | 1. Solvent Choice: Na[B(C₆F₅)₄] and related ammonium salts can have low solubility in aliphatic hydrocarbon solvents.[1] | 1. Use a More Soluble Borate: Employ derivatives like [Me(C₁₈H₃₇)₂N-H]⁺[B(C₆F₅)₄]⁻ which are designed for higher solubility in non-polar media.[5] 2. Deliver as a Slurry: In some processes, the cocatalyst can be introduced as a slurry.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (Na[B(C₆F₅)₄]) as a cocatalyst?
A1: Na[B(C₆F₅)₄] acts as a catalyst activator. It abstracts a leaving group (e.g., a methyl or chloride ligand) from a precatalyst to generate a highly reactive cationic metal complex. The resulting tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a weakly coordinating anion (WCA) that stabilizes the cationic active species without strongly binding to it, thus allowing the catalyst to interact with the substrate.[9]
Q2: Why is an alkylating agent like triisobutylaluminum (TIBA) often required when using Na[B(C₆F₅)₄]?
A2: Many catalyst precursors, such as metallocene dichlorides, are not directly activated by Na[B(C₆F₅)₄]. An alkylating agent like TIBA is necessary to first replace the chloride ligands with alkyl groups. The borate cocatalyst can then abstract one of the alkyl groups to generate the active cationic species.[3][4] Additionally, TIBA acts as a scavenger, removing impurities from the reaction medium that could poison the catalyst.
Q3: How does Na[B(C₆F₅)₄] compare to methylaluminoxane (MAO)?
A3: Na[B(C₆F₅)₄] and other borate cocatalysts are often used in stoichiometric or near-stoichiometric amounts relative to the catalyst.[6] In contrast, MAO is typically required in large excess (10³–10⁴ molar equivalents).[6] This makes borate cocatalysts more cost-effective and can lead to polymers with lower residual aluminum content. However, MAO can function as both an alkylating agent and an activator, while borates often require a separate scavenger/alkylating agent.[4]
Q4: Can the choice of cation in the tetrakis(pentafluorophenyl)borate salt affect the catalytic activity?
A4: Yes, the cation can influence the solubility and stability of the cocatalyst, and in some cases, can interact with the active catalytic species.[10] For instance, trityl ([Ph₃C]⁺) or ammonium ([R₃NH]⁺) cations are often used to create borate salts with different solubilities and reactivities.[1][5]
Q5: What are some common applications of catalysts activated by Na[B(C₆F₅)₄]?
A5: The most prominent application is in olefin polymerization, particularly with metallocene and post-metallocene catalysts for the production of polyolefins like polyethylene and polypropylene.[6][9] It is also used in other organic transformations such as Friedel-Crafts reactions, acylations, and olefin metathesis.[9]
Experimental Protocols & Data
General Protocol for Catalyst Activation
-
Preparation: Under an inert atmosphere, dissolve the precatalyst in a dry, deoxygenated solvent (e.g., toluene or dichloromethane).
-
Alkylation (if necessary): If using a non-alkylated precatalyst, add the alkylating agent (e.g., TIBA) and stir for the recommended time to allow for alkylation.
-
Activation: In a separate vial, dissolve Na[B(C₆F₅)₄] in the same solvent. Add the cocatalyst solution to the precatalyst solution and stir. The formation of the active cationic species is often accompanied by a color change.
-
Reaction: Introduce the substrate (e.g., olefin) to the activated catalyst solution to initiate the reaction.
Catalyst System Comparison
| Catalyst System | Cocatalyst/Catalyst Ratio | Activity (kg polymer/mol-catalyst·h) | Reference |
| Half-Titanocene / MAO | 500 (Al/Ti) | 5090 | [11] |
| Half-Titanocene / [PhNHMe₂][B(C₆F₅)₄] | 1 | 6810 | [11] |
| Half-Titanocene / [Ph₃C][B(C₆F₅)₄] | 1 | 149 | [11] |
Note: Activities are highly dependent on specific catalyst, monomer, and reaction conditions.
Visualizations
Caption: Workflow for the activation of a metallocene dichloride precatalyst.
Caption: A logical workflow for troubleshooting low catalytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Efficient activation of non-alkylated metallocenes with boron based activators [morressier.com]
- 4. Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01874E [pubs.rsc.org]
- 5. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Buy this compound | 149213-65-0 [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄])
Welcome to the technical support center for Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Na[B(C₆F₅)₄] in solution?
A1: The main stability concerns for Na[B(C₆F₅)₄] in solution are its sensitivity to moisture and its thermal decomposition at elevated temperatures. While the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is known for being weakly coordinating and relatively robust, it can be susceptible to degradation under certain conditions. Protic solvents or trace amounts of water can lead to hydrolysis, especially over extended periods or at higher temperatures.
Q2: What are the signs of Na[B(C₆F₅)₄] decomposition in my solution?
A2: Visual indicators of decomposition can include a change in color of the solution or the formation of a precipitate. However, degradation may not always be visually apparent. The most reliable method for detecting decomposition is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹⁹F NMR can show the appearance of new signals corresponding to degradation products, while ¹¹B NMR may show a shift in the boron resonance or the appearance of new boron-containing species.
Q3: How should I properly store my Na[B(C₆F₅)₄] solid and its solutions?
A3: Solid Na[B(C₆F₅)₄] is hygroscopic and should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[1] For solutions, it is recommended to use anhydrous solvents and store them under an inert atmosphere, especially for long-term storage. If possible, prepare solutions fresh before use.
Q4: In which solvents is Na[B(C₆F₅)₄] soluble?
A4: this compound exhibits good solubility in a range of polar organic solvents.[2][3] It is highly soluble in methanol and other alcoholic solvents.[2] It also shows excellent solubility in dichloromethane, chloroform, and acetone.[2] While it is described as water-soluble, its solubility in non-polar organic solvents is limited.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving Na[B(C₆F₅)₄].
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield. | Decomposition of the Na[B(C₆F₅)₄] co-catalyst or reagent. | 1. Verify the integrity of your Na[B(C₆F₅)₄] : Use ¹⁹F NMR to check for the presence of impurity peaks. 2. Ensure anhydrous conditions : Dry all solvents and reagents thoroughly before use. Handle the compound and prepare solutions under an inert atmosphere. 3. Check for temperature stability : Avoid exposing the solution to high temperatures for prolonged periods. The decomposition temperature of solid Na[B(C₆F₅)₄] is 315°C.[4] |
| Inconsistent results between experimental runs. | Variable levels of moisture or impurities in the solvent or starting materials. Partial decomposition of Na[B(C₆F₅)₄] stock solution over time. | 1. Standardize solvent and reagent quality : Use freshly distilled or commercially available anhydrous solvents for each experiment. 2. Prepare fresh solutions : Ideally, Na[B(C₆F₅)₄] solutions should be prepared immediately before use. If a stock solution is necessary, store it under an inert atmosphere and re-verify its purity by NMR before each use. |
| Precipitate formation in the reaction mixture. | The precipitate could be a decomposition product or a salt of the [B(C₆F₅)₄]⁻ anion with a cation from your reaction mixture. | 1. Analyze the precipitate : Isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to determine its identity. 2. Review reaction compatibility : Ensure that all components in your reaction mixture are compatible with the [B(C₆F₅)₄]⁻ anion. |
Quantitative Data
Thermal Stability
| Parameter | Value | Reference |
| Decomposition Temperature (Solid) | 315°C | [4] |
| Half-life in Dichloromethane/Concentrated H₂SO₄ | 7.9 hours |
Note: The provided half-life is under harsh acidic conditions and may not be representative of typical experimental conditions.
Solubility
| Solvent | Solubility | Reference |
| Methanol | High | [2] |
| Other alcoholic solvents | High | [2] |
| Dichloromethane | Excellent | [2] |
| Chloroform | Excellent | [2] |
| Acetone | Excellent | [2] |
| Water | Soluble | [5] |
| Diethyl ether | Soluble | |
| Tetrahydrofuran (THF) | Soluble | [1] |
Experimental Protocols
Protocol 1: Monitoring Na[B(C₆F₅)₄] Stability in Solution using ¹⁹F NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the degradation of Na[B(C₆F₅)₄] in an organic solvent over time.
Materials:
-
Na[B(C₆F₅)₄]
-
Anhydrous deuterated solvent of choice (e.g., CD₂Cl₂, CD₃CN, THF-d₈)
-
NMR tubes with J. Young valves or other airtight seals
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere): a. Accurately weigh a known amount of Na[B(C₆F₅)₄] into a clean, dry vial. b. Add a precise volume of the anhydrous deuterated solvent to dissolve the solid. c. Add a known amount of the internal standard. d. Transfer the solution to an NMR tube and seal it tightly.
-
NMR Acquisition: a. Acquire an initial ¹⁹F NMR spectrum immediately after preparation (t=0). b. Set the spectral width to cover the expected range for the [B(C₆F₅)₄]⁻ anion and potential degradation products (approximately -120 to -170 ppm). c. Use a sufficient relaxation delay (D1) to ensure quantitative integration (e.g., 5 times the longest T₁ of the signals of interest).
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Data Analysis (Initial Spectrum): a. The spectrum of pure Na[B(C₆F₅)₄] should show three distinct multiplets in a 2:1:2 ratio corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl groups. b. Integrate the peaks of the [B(C₆F₅)₄]⁻ anion and the internal standard.
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Monitoring Degradation: a. Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature). b. Acquire ¹⁹F NMR spectra at regular time intervals. c. Compare the spectra over time. The appearance of new peaks indicates decomposition. d. Quantify the degradation by comparing the integral of the [B(C₆F₅)₄]⁻ signals to the integral of the internal standard. The percentage of remaining Na[B(C₆F₅)₄] can be calculated as: % Remaining = [(Integral of B(C₆F₅)₄⁻ at time t) / (Integral of Internal Standard)] / [(Integral of B(C₆F₅)₄⁻ at t=0) / (Integral of Internal Standard)] * 100
Visualizations
Logical Workflow for Troubleshooting Na[B(C₆F₅)₄] Stability Issues
Caption: Troubleshooting workflow for Na[B(C₆F₅)₄] stability.
Experimental Workflow for Ziegler-Natta Polymerization using Na[B(C₆F₅)₄]
Caption: Ziegler-Natta polymerization workflow.
Conceptual Diagram of a Frustrated Lewis Pair (FLP) System
Caption: Frustrated Lewis Pair (FLP) concept.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 149213-65-0 [smolecule.com]
- 3. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]
- 4. Sodium tetrakis (pentafluorophenyl) borate-Yuxing Fine Chemical Products Co., Ltd. [en.smxyx.cn]
- 5. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, 97%, may cont. 1-5% water 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of Sodium Tetrakis(pentafluorophenyl)borate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sodium tetrakis(pentafluorophenyl)borate (NaB(C₆F₅)₄).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard or Organolithium Reagent: The C₆F₅MgBr or C₆F₅Li reagent may have decomposed due to moisture or air exposure. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or recently titrated Grignard or organolithium reagents. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete formation of the tetrasubstituted borate. | - For Grignard routes, ensure the reaction is heated sufficiently (e.g., to nearly 100°C in toluene/ether mixtures) to drive the reaction to completion.[1]- For organolithium routes, maintain the recommended low temperatures during reagent addition and allow the reaction to warm to room temperature and stir for an adequate duration. | |
| 3. Hydrolysis of Intermediates: Tris(pentafluorophenyl)borane or other borane intermediates are susceptible to hydrolysis if water is present. | - Use anhydrous solvents and reagents. Diethyl ether and THF should be freshly distilled from a suitable drying agent. | |
| Product is Off-White, Yellow, or Tan | 1. Incomplete Arylation: The presence of incompletely substituted borate species, such as triarylborates, can cause discoloration.[2] | - Ensure the stoichiometry of the Grignard or organolithium reagent to the boron source is correct (typically a slight excess of the arylating agent).- Increase reaction time and/or temperature to promote full substitution. |
| 2. Colored Impurities from Grignard Reagent: Pentafluorophenyl Grignard reagents can sometimes be dark in color, and these impurities can carry through to the final product.[1] | - Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Chilled dichloromethane has been shown to be effective.[2] | |
| Product is Poorly Soluble in Expected Solvents (e.g., Ethereal Solvents) | 1. Formation of Insoluble Salts: The presence of magnesium or lithium halide salts that have not been sufficiently removed can reduce solubility. | - Ensure thorough aqueous work-up and extraction steps are performed to remove inorganic salts. |
| 2. Incorrect Product Formation: A significant side reaction may have led to an entirely different, insoluble product. | - Characterize the product using techniques such as NMR (¹¹B, ¹⁹F, ¹H) and mass spectrometry to confirm its identity. | |
| Product is Hygroscopic and Difficult to Handle | 1. Inherent Nature of the Product: NaB(C₆F₅)₄ is known to be hygroscopic and can form hydrates. | - Handle the final product in a glovebox or under a dry, inert atmosphere.- For rigorous drying, the product can be heated under vacuum over a strong desiccant like phosphorus pentoxide. |
| Formation of Oily Byproducts | 1. Decomposition of Ether Adducts: In the Grignard synthesis using BF₃·OEt₂, incomplete reaction can lead to the formation of (Et₂O)B(C₆F₅)₂F, which can decompose to an oily B(C₆F₅)₂OEt byproduct upon heating.[1] | - Ensure the reaction is heated to a sufficient temperature (close to 100°C) to drive the formation of the fully substituted borane before work-up.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Grignard-based synthesis of NaB(C₆F₅)₄?
A1: The most common side reactions include:
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Incomplete arylation , leading to the formation of tri(pentafluorophenyl)borane or other partially substituted borates. These can appear as colored impurities in the final product.[2]
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Formation of ether adducts and their decomposition products. For instance, if the reaction with BF₃·OEt₂ is not driven to completion, species like (Et₂O)B(C₆F₅)₂F can form and subsequently decompose to oily byproducts like B(C₆F₅)₂OEt upon heating.[1]
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Side reactions of the Grignard reagent itself. Pentafluorophenylmagnesium bromide can undergo side reactions, and its decomposition can lead to a darkening of the reaction mixture.[1]
Q2: What are the primary safety concerns when synthesizing NaB(C₆F₅)₄?
A2: A major safety concern is the potential for explosive exothermic decomposition of trifluoromethylaryl Grignard reagents when excess magnesium metal is present.[2] It is crucial to control the addition of reagents and to avoid the accumulation of unreacted magnesium. Syntheses that utilize a magnesium-bromine exchange reaction with an alkyl Grignard reagent can circumvent the need for metallic magnesium, offering a safer alternative.[2][3][4]
Q3: My final product contains water. How can I effectively dry it?
A3: this compound is hygroscopic and readily forms hydrates. For rigorous drying, the material can be heated under vacuum (e.g., at 120°C and 0.1 Torr) over a strong desiccant such as phosphorus pentoxide (P₂O₅) for an extended period (e.g., 18 hours).
Q4: What is the role of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the context of this synthesis?
A4: Tris(pentafluorophenyl)borane is a key intermediate in the synthesis of NaB(C₆F₅)₄. It is a potent Lewis acid. In some synthetic routes, it is formed in situ and then reacts with an additional equivalent of the pentafluorophenyl nucleophile to form the tetrakis(pentafluorophenyl)borate anion. B(C₆F₅)₃ itself can be a source of side reactions if it is not fully converted to the desired product. For example, it can react with water to form adducts and hydroxoborate species.[5][6]
Q5: Can I use an organolithium reagent instead of a Grignard reagent?
A5: Yes, organolithium reagents, such as pentafluorophenyllithium, are also commonly used for this synthesis.[7] These reactions are typically performed at low temperatures. Side reactions with organolithium reagents can include intermolecular and intramolecular elimination of LiF.[8]
Experimental Protocols
Synthesis via Grignard Reagent
This protocol is adapted from a procedure for the synthesis of tris(pentafluorophenyl)borane, a key intermediate.
-
Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend magnesium turnings (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction. Add a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed. The resulting solution is typically dark brown to black.[1]
-
Reaction with Boron Trifluoride Etherate: In a separate flame-dried flask, dissolve boron trifluoride etherate (BF₃·OEt₂) (0.33 equivalents) in anhydrous toluene and cool to 0°C. Add the prepared Grignard reagent solution via cannula with vigorous stirring.[1]
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature. Remove a significant portion of the diethyl ether under reduced pressure. Heat the remaining solution to near 100°C for one hour. After cooling, perform an aqueous work-up to remove magnesium salts.[1]
-
Formation and Isolation of the Sodium Salt: The resulting organic layer containing tris(pentafluorophenyl)borane can then be reacted with a suitable pentafluorophenyl source and a sodium salt in an ion exchange step to yield this compound. The crude product is then typically purified by washing with a suitable solvent like chilled dichloromethane to remove colored impurities.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen-bridged borate anions from tris(pentafluorophenyl)borane: synthesis, NMR characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 149213-65-0 | Benchchem [benchchem.com]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
Technical Support Center: Addressing Catalyst Deactivation with Tetrakis(pentafluorophenyl)borate Anions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with catalytic systems that employ tetrakis(pentafluorophenyl)borate, [B(C6F5)4]⁻, and related weakly coordinating anions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tetrakis(pentafluorophenyl)borate [B(C6F5)4]⁻ anion in my catalytic reaction?
The [B(C6F5)4]⁻ anion functions as a "weakly coordinating anion" (WCA). Its primary role is to stabilize a highly reactive, cationic form of your catalyst. It achieves this by forming a charge-separated ion pair with the cationic metal center.[1] The anion is large, sterically bulky, and its charge is delocalized over the entire molecule, which makes it very poor at coordinating back to the metal center. This leaves the active site on the catalyst open and accessible to your substrates, promoting high catalytic activity.[2]
Q2: How does the [B(C6F5)4]⁻ anion help prevent or mitigate catalyst deactivation?
By forming a stable ion pair with the cationic active species, the [B(C6F5)4]⁻ anion helps prevent common deactivation pathways such as:
-
Dimerization or Aggregation: It keeps the cationic catalyst centers separated, preventing them from forming inactive dimers or larger aggregates.
-
Reaction with Solvents or Byproducts: The bulky anion can provide a protective sphere around the active site, limiting unwanted side reactions.
-
Reductive Deactivation: In some systems, it helps maintain the desired oxidation state of the metal center, making it less susceptible to reduction to an inactive state.[3]
Q3: What are the most common causes of deactivation for catalysts activated with borate anions?
Even with the stabilizing effect of the [B(C6F5)4]⁻ anion, catalysts can still deactivate. The most common causes are:
-
Poisoning from Impurities: Lewis basic impurities in reagents or solvents, such as water, alcohols, or amines, can coordinate to the electrophilic active site more strongly than the substrate, blocking it.[4][5]
-
Substrate- or Product-Induced Deactivation: The substrate or product itself may contain functional groups that bind irreversibly to the catalyst.
-
Thermal Degradation: High reaction temperatures can lead to decomposition of the catalyst complex or the anion itself.[6]
-
Reduction of the Active Site: For some catalytic systems, such as those involving Pd(II), the metal center can be reduced to an inactive Pd(0) state.[3]
Troubleshooting Guide
Issue 1: Low or No Initial Catalytic Activity
| Possible Cause | Troubleshooting Step | Recommendation |
| Incomplete Activation | Verify the stoichiometry of the activator (e.g., [Ph₃C][B(C₆F₅)₄]) to the pre-catalyst. | Ensure a 1:1 or slightly greater molar ratio of activator to pre-catalyst is used. The activation reaction can be monitored by NMR if applicable. |
| Activator Impurity | The borate activator is sensitive to moisture. Water can react with the activator or the activated catalyst.[5] | Use a freshly opened bottle of the activator or dry it under high vacuum before use. Prepare stock solutions in rigorously dried, inert solvents. |
| Solvent Impurities | Trace amounts of water, oxygen, or other coordinating species in the reaction solvent can poison the catalyst.[7] | Use anhydrous, de-gassed solvents from a solvent purification system or freshly distilled from an appropriate drying agent. |
| Incorrect Activator | The chosen activator (e.g., a trityl salt vs. an anilinium salt) may not be suitable for abstracting the specific ligand from your pre-catalyst. | Review the literature for activation methods specific to your catalyst class. Anilinium salts, for example, require a protonolysis step.[8] |
Issue 2: Catalyst Activity Declines Rapidly During the Reaction
| Possible Cause | Troubleshooting Step | Recommendation |
| Feedstock Poisoning | Impurities in the substrate or other reagents are poisoning the active sites.[7] | Purify the substrate immediately before use (e.g., by distillation, filtration through activated alumina, or recrystallization). |
| Reduction of Metal Center | For catalysts like Pd(II), reduction to inactive Pd(0) nanoparticles can occur.[3] | Add a mild re-oxidant to the reaction mixture if compatible with your chemistry. For example, benzoquinone has been used to restore activity in some Pd systems.[3] |
| Thermal Instability | The reaction temperature may be too high, causing decomposition of the active species. | Run the reaction at a lower temperature. Perform a stability study by heating the activated catalyst in the reaction solvent and monitoring for decomposition over time. |
| Product Inhibition | The reaction product may be coordinating to the active site and preventing substrate access. | If possible, run the reaction at lower conversion or consider methods for in situ product removal. |
Data Summary
Table 1: Representative Comparison of Catalyst Activity with Different Activators This table illustrates the significant impact the choice of activator has on catalyst performance in ethylene polymerization. The use of a borate-based activator leads to a much more active cationic species compared to the traditional co-catalyst MAO.
| Pre-Catalyst | Activator / Co-catalyst | Activity (kg polymer / (mol-cat·h)) | Reference |
| Metallocene Complex A | Methylaluminoxane (MAO) | 1,500 | [1] |
| Metallocene Complex A | [Ph₃C][B(C₆F₅)₄] | 25,000 | [1] |
| Metallocene Complex B | Methylaluminoxane (MAO) | 8,000 | [1] |
| Metallocene Complex B | [PhNMe₂H][B(C₆F₅)₄] | 120,000 | [2] |
Table 2: Effect of Water on B(C₆F₅)₃ Catalyzed Piers-Rubinsztajn Reaction This data shows the effect of water contamination within the catalyst stock solution, highlighting the appearance of an induction period before the reaction commences.
| Water in B(C₆F₅)₃ Stock Solution (mol equivalent) | Observed Induction Time (minutes) | Post-Induction Reaction Rate (Relative) | Reference |
| 0 | < 1 | 1.0 | [5] |
| 0.5 | ~15 | 1.0 | [5] |
| 1.0 | ~30 | 0.98 | [5] |
Visual Diagrams
Caption: General workflow for catalyst activation, catalytic cycle, and common deactivation pathways.
Caption: A decision tree for troubleshooting common catalyst deactivation issues.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Activation with [Ph₃C][B(C₆F₅)₄]
This protocol describes a typical procedure for activating a metal-alkyl pre-catalyst. All steps must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Preparation:
-
In a glovebox, weigh the metal pre-catalyst (e.g., LₙM-CH₃, 1.0 eq) into a clean, dry reaction vessel equipped with a magnetic stir bar.
-
In a separate vial, weigh the trityl tetrakis(pentafluorophenyl)borate activator, [Ph₃C][B(C₆F₅)₄] (1.0 - 1.1 eq).
-
Dissolve both the pre-catalyst and the activator in a minimal amount of the same anhydrous, non-coordinating solvent (e.g., dichloromethane, chlorobenzene, or toluene).
-
-
Activation:
-
Cool the pre-catalyst solution to the desired temperature (often -30 °C to 0 °C) to control the reaction rate.
-
Slowly add the activator solution to the stirred pre-catalyst solution dropwise over 5-10 minutes.
-
A color change is often observed upon formation of the cationic active species. For example, the deep yellow/orange color of the trityl cation may disappear.
-
Allow the solution to stir at this temperature for an additional 15-30 minutes to ensure complete activation.
-
-
Reaction Initiation:
-
The resulting solution of the active catalyst, [LₙM]⁺[B(C₆F₅)₄]⁻, is now ready for use.
-
Introduce the substrate to the catalyst solution to initiate the catalytic reaction.
-
Protocol 2: Procedure for Catalyst Reactivation via Re-oxidation
This protocol is an example for a heterogeneous Pd(II) catalyst that has been deactivated by reduction to Pd(0), based on literature reports.[3]
-
Catalyst Separation:
-
If using a heterogeneous catalyst, separate the catalyst from the reaction mixture by filtration or centrifugation at the end of the reaction.
-
Wash the recovered catalyst with a non-coordinating solvent (e.g., diethyl ether or pentane) to remove any adsorbed organic residues.
-
Dry the catalyst under vacuum.
-
-
Re-oxidation Treatment:
-
Prepare a solution of a mild oxidant, such as 1,4-benzoquinone (BQ), in a suitable solvent (e.g., acetone or THF). A typical concentration might be 0.1 M.
-
Suspend the deactivated catalyst in the BQ solution.
-
Stir the suspension at room temperature for 1-2 hours. The goal is to re-oxidize the inactive Pd(0) species back to the active Pd(II) state.
-
-
Recovery and Reuse:
-
Filter the catalyst from the oxidant solution.
-
Wash the reactivated catalyst thoroughly with fresh solvent to remove any residual oxidant and byproducts.
-
Dry the catalyst under high vacuum.
-
The reactivated catalyst can now be used in a subsequent reaction cycle. Its activity should be compared to that of the fresh catalyst to determine the effectiveness of the regeneration process.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sodium Tetrakis(pentafluorophenyl)borate and NaBArF in Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymerization catalysis, the choice of a suitable cocatalyst or activator is paramount to achieving desired polymer properties and reaction efficiencies. Among the most effective activators are those based on weakly coordinating anions (WCAs), which stabilize the cationic active metal center without forming strong coordinate bonds, thus allowing for high catalytic activity. This guide provides a detailed comparison of two prominent WCA precursors: Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) and Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF).
Introduction to the Contenders
Both Na[B(C₆F₅)₄] and NaBArF serve as sources of bulky, electron-deficient borate anions that are instrumental in generating active cationic species in polymerization catalysis, particularly for metallocene and other post-metallocene catalyst systems. Their primary role is to abstract a ligand (typically an alkyl group) from the neutral metal pre-catalyst, creating a coordinatively unsaturated, electrophilic metal cation that is the active species for olefin polymerization.
The fundamental difference between the two lies in the substitution on the phenyl rings of the tetraphenylborate anion. In [B(C₆F₅)₄]⁻, each phenyl ring is perfluorinated, leading to a highly electron-withdrawing environment. In the BArF⁻ anion, each phenyl ring is substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. These structural and electronic differences can influence the stability, solubility, and coordinating ability of the anion, which in turn affects the performance of the catalyst system.
Performance in Polymerization Catalysis: A Data-Driven Comparison
Direct, head-to-head comparative studies of Na[B(C₆F₅)₄] and NaBArF under identical polymerization conditions are scarce in the published literature. However, by examining data from various studies on related systems, we can glean insights into their relative performance. The following tables summarize quantitative data from studies utilizing these borate anions in different polymerization reactions. It is crucial to note that the experimental conditions vary between these studies, and therefore, the data should be interpreted with caution.
This compound ([B(C₆F₅)₄]⁻) Systems
The tetrakis(pentafluorophenyl)borate anion, often generated from its sodium or trityl salt, is a widely used activator in olefin polymerization.
| Catalyst System | Monomer | Cocatalyst/Activator | Polymerization Conditions | Catalytic Activity | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity (Đ) | Reference |
| Grubbs I / B(C₆F₅)₃ | cis-Cyclooctene | B(C₆F₅)₃ (forms [B(C₆F₅)₄]⁻ in situ) | 2.5 mol% GI, 2.5 mol% BCF, CH₂Cl₂, rt, 4 h | - | 19,300 | 1.48 | [1] |
| Grubbs I / B(C₆F₅)₃ | Cyclopentene | B(C₆F₅)₃ (forms [B(C₆F₅)₄]⁻ in situ) | 0.25 mol% GI, 0.25 mol% BCF, CH₂Cl₂, rt, 4 h | - | 108,000 | 1.48 | [1] |
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) Systems
NaBArF is another prominent activator, valued for the high stability and weak coordinating nature of the BArF⁻ anion.
| Catalyst System | Monomer | Cocatalyst/Activator | Polymerization Conditions | Catalytic Activity | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity (Đ) | Reference |
| Grubbs I / NaBArF | cis-Cyclooctene | NaBArF | 2.5 mol% GI, 2.5 mol% NaBArF, CH₂Cl₂, rt, 4 h | - | 18,500 | 1.62 | [1] |
| Grubbs I / NaBArF | Cyclopentene | NaBArF | 0.25 mol% GI, 0.25 mol% NaBArF, CH₂Cl₂, rt, 4 h | - | Oligomers | - | [1] |
Experimental Protocols
Representative Protocol for Ring-Opening Metathesis Polymerization (ROMP) of cis-Cyclooctene
This protocol is based on the study by Lee et al.[1] and is representative of the conditions used to generate the data in the tables above.
Materials:
-
Grubbs First Generation Catalyst (GI)
-
Cocatalyst: B(C₆F₅)₃ or NaBArF
-
Monomer: cis-Cyclooctene
-
Solvent: Dichloromethane (CH₂Cl₂)
Procedure:
-
In a nitrogen-filled glovebox, a solution of Grubbs I (0.0025 mmol) in CH₂Cl₂ (0.5 mL) is prepared.
-
To this solution, the cocatalyst (0.0025 mmol) is added, and the mixture is stirred for 5 minutes at room temperature.
-
cis-Cyclooctene (0.1 mmol) is then added to the activated catalyst solution.
-
The reaction is allowed to proceed for 4 hours at room temperature.
-
The polymerization is quenched by the addition of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into methanol, filtered, and dried under vacuum.
-
The molecular weight (Mₙ) and polydispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Signaling Pathways and Experimental Workflows
The activation of a metallocene catalyst by a borate salt is a fundamental process in polymerization catalysis. The following diagram illustrates this general activation pathway.
Caption: General activation of a metallocene pre-catalyst using a sodium borate salt.
Discussion and Conclusion
While a definitive quantitative comparison from a single source is elusive, the available data and the known chemical properties of these anions allow for a qualitative assessment.
-
Lewis Acidity and Activating Ability: Both [B(C₆F₅)₄]⁻ and BArF⁻ are very weakly coordinating anions due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, respectively. This property is essential for their ability to generate and stabilize highly electrophilic and catalytically active metal centers. The perfluorinated nature of [B(C₆F₅)₄]⁻ is generally considered to impart slightly higher Lewis acidity to the corresponding borane and a more "non-coordinating" character to the anion compared to BArF⁻.
-
Steric Bulk: Both anions are sterically demanding, which helps to prevent re-coordination to the metal center and promotes the formation of solvent-separated ion pairs, which are often more active in polymerization. The trifluoromethyl groups in BArF⁻ are bulkier than the fluorine atoms in [B(C₆F₅)₄]⁻, which can influence the immediate coordination sphere of the active catalyst.
-
Stability: The BArF⁻ anion is renowned for its exceptional thermal and chemical stability, which can be an advantage in demanding polymerization conditions. The C-F bonds in [B(C₆F₅)₄]⁻ are also very strong, contributing to its stability, though some studies have reported decomposition pathways involving C-F activation under certain conditions.
In the specific case of the ROMP of cyclic olefins with Grubbs I, the system activated with a precursor to [B(C₆F₅)₄]⁻ showed a tendency to produce higher molecular weight polymers with narrower polydispersity compared to the NaBArF-activated system, especially for the more challenging monomer, cyclopentene.[1] This could suggest that the [B(C₆F₅)₄]⁻ anion provides a more controlled and active catalytic species in this particular context.
References
"comparative study of weakly coordinating anions for electrochemistry"
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry, the choice of electrolyte is paramount to achieving optimal performance, stability, and safety in a variety of applications, from high-energy-density batteries to sensitive electrochemical sensors. At the heart of the electrolyte is the anion, which plays a crucial role that extends far beyond simply balancing charge. Weakly coordinating anions (WCAs) have emerged as a pivotal class of ions that can significantly enhance electrochemical performance by minimizing ion pairing and promoting ionic mobility. This guide provides a comparative analysis of several key weakly coordinating anions, offering quantitative data, detailed experimental protocols, and a conceptual overview to aid in the selection of the most suitable anion for your electrochemical system.
Performance Comparison of Weakly Coordinating Anions
The efficacy of a weakly coordinating anion is determined by a combination of its physical and electrochemical properties. Key metrics include ionic conductivity, which dictates the rate of charge transport; the electrochemical stability window, which defines the operating voltage range of the electrolyte; and solubility in relevant organic solvents. The following tables summarize these critical parameters for a selection of common and emerging WCAs. The data has been compiled from various sources and it is important to note that values can vary with experimental conditions such as salt concentration, temperature, and solvent purity.
Table 1: Ionic Conductivity of Lithium Salts with Weakly Coordinating Anions in Propylene Carbonate (PC)
| Anion | Salt | Concentration (M) | Ionic Conductivity (mS/cm) at 25°C |
| Hexafluorophosphate (PF₆⁻) | LiPF₆ | 1.0 | ~8.0 - 10.0 |
| Tetrafluoroborate (BF₄⁻) | LiBF₄ | 1.0 | ~5.0 - 7.0 |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | LiTFSI | 1.0 | ~6.0 - 8.0 |
| Bis(fluorosulfonyl)imide (FSI⁻) | LiFSI | 1.0 | ~9.0 - 11.0 |
| Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) | Li[B(C₆F₅)₄] | 0.5 (in DME) | ~5.2 |
| Tetrakis(perfluoro-tert-butoxy)aluminate ([Al(OC(CF₃)₃)₄]⁻) | Li[Al(OC(CF₃)₃)₄] | Not available in PC | Not available in PC |
Table 2: Electrochemical Stability Window of Electrolytes with Weakly Coordinating Anions
| Anion | Salt | Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |
| Hexafluorophosphate (PF₆⁻) | LiPF₆ | PC | ~4.5 - 4.8 | ~0.0 |
| Tetrafluoroborate (BF₄⁻) | LiBF₄ | PC | ~4.5 - 4.7 | ~0.0 |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | LiTFSI | PC | >5.0 | ~0.0 |
| Bis(fluorosulfonyl)imide (FSI⁻) | LiFSI | PC | ~4.8 - 5.0 | ~0.0 |
| Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) | [NBu₄][B(C₆F₅)₄] | CH₂Cl₂ | ~2.0 (vs. Fc/Fc⁺) | - |
| Tetrakis(perfluoro-tert-butoxy)aluminate ([Al(OC(CF₃)₃)₄]⁻) | [NBu₄][Al(OC(CF₃)₃)₄] | CH₂Cl₂ | ~2.3 (vs. Fc/Fc⁺) | - |
Table 3: Solubility of Lithium Salts with Weakly Coordinating Anions
| Anion | Salt | Solvent | Solubility (mol/L) at 25°C |
| Hexafluorophosphate (PF₆⁻) | LiPF₆ | PC | > 1.5[1][2] |
| Tetrafluoroborate (BF₄⁻) | LiBF₄ | PC | > 1.5 |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | LiTFSI | PC | > 2.0[1][2] |
| Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) | Li[B(C₆F₅)₄] | Diethyl Ether | Forms stable etherate[3] |
| Tetrakis(perfluoro-tert-butoxy)aluminate ([Al(OC(CF₃)₃)₄]⁻) | Li[Al(OC(CF₃)₃)₄] | n-hexane | Soluble[4] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative studies. The following sections provide detailed methodologies for two of the most critical experiments in the evaluation of electrolytes: the determination of the electrochemical stability window by cyclic voltammetry and the measurement of ionic conductivity.
Protocol 1: Determination of the Electrochemical Stability Window (ESW) via Cyclic Voltammetry
Objective: To determine the potential range over which the electrolyte remains electrochemically inert.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type cell)
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Reference Electrode (RE): Lithium metal foil
-
Counter Electrode (CE): Lithium metal foil
-
Electrolyte solution to be tested (e.g., 1 M Li-WCA in propylene carbonate)
-
Argon-filled glovebox
-
High-purity propylene carbonate (PC) and lithium salt of the WCA
-
Micropipettes and appropriate glassware
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with deionized water and then with the electrolyte solvent (e.g., propylene carbonate).
-
Dry the electrode under vacuum or in the glovebox antechamber.
-
Cut fresh lithium metal foil for the reference and counter electrodes inside the glovebox.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside the argon-filled glovebox to prevent moisture and oxygen contamination.
-
Place the polished working electrode, the lithium reference electrode, and the lithium counter electrode in the cell.
-
Add a sufficient amount of the prepared electrolyte solution to the cell to ensure all electrodes are submerged.
-
Seal the cell to ensure an airtight environment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat, ensuring the correct connections for the working, reference, and counter electrodes.
-
Set the parameters for the cyclic voltammetry scan. A typical starting point would be:
-
Initial Potential: Open circuit potential (OCP) of the cell.
-
Vertex Potential 1 (Anodic Scan): A high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
Vertex Potential 2 (Cathodic Scan): A low negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate, typically 0.5 to 5.0 mV/s, is used to allow for the detection of subtle decomposition currents.[5]
-
Number of Cycles: 1-3 cycles are usually sufficient.
-
-
Start the scan, recording the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the resulting current versus potential to obtain the cyclic voltammogram.
-
The electrochemical stability window is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).
-
A cutoff current density is often used to define these limits, for example, 0.01-0.1 mA/cm². The chosen cutoff should be clearly stated.
-
Protocol 2: Measurement of Ionic Conductivity
Objective: To measure the bulk ionic conductivity of the electrolyte solution.
Materials and Equipment:
-
Conductivity meter with a two-electrode conductivity cell (platinized platinum electrodes are recommended for organic solvents).
-
Temperature-controlled environment (e.g., water bath or incubator).
-
Calibrated thermometer.
-
Standard conductivity solutions for calibration (e.g., KCl solutions in a solvent with a similar dielectric constant, if available, or use the cell constant provided by the manufacturer).
-
Electrolyte solution to be tested.
-
Argon-filled glovebox.
-
Volumetric flasks and pipettes.
Procedure:
-
Cell Constant Determination (Calibration):
-
If not provided by the manufacturer, the cell constant must be determined.
-
Rinse the conductivity cell with a standard solution of known conductivity.
-
Measure the resistance of the standard solution at a known temperature (e.g., 25 °C).
-
The cell constant (K) is calculated using the formula: K = R_known × σ_known, where R_known is the measured resistance and σ_known is the known conductivity of the standard solution.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution of the desired concentration (e.g., 1 M Li-WCA in propylene carbonate) inside an argon-filled glovebox to prevent contamination.
-
-
Conductivity Measurement:
-
Rinse the conductivity cell thoroughly with the electrolyte solution to be measured.
-
Fill the cell with the electrolyte solution, ensuring that the electrodes are fully immersed and that there are no air bubbles.
-
Place the cell in the temperature-controlled environment and allow it to equilibrate to the desired temperature (e.g., 25 °C). Monitor the temperature with a calibrated thermometer.
-
Measure the resistance (R_sample) of the electrolyte solution using the conductivity meter.
-
-
Data Analysis:
-
The ionic conductivity (σ) of the sample is calculated using the formula: σ = K / R_sample, where K is the cell constant and R_sample is the measured resistance of the electrolyte.
-
Repeat the measurement several times to ensure reproducibility and report the average value with the standard deviation.
-
Conceptual Framework of Weakly Coordinating Anions
The superior performance of weakly coordinating anions in electrochemical systems stems from a set of fundamental chemical properties that are intricately linked. The following diagram illustrates the logical relationship between the structural features of a WCA and its resulting electrochemical behavior.
Caption: Relationship between WCA properties and performance.
This guide provides a foundational understanding and practical data for the comparative study of weakly coordinating anions in electrochemistry. For professionals in research and development, a careful consideration of these properties and rigorous experimental validation are essential for advancing the next generation of electrochemical technologies.
References
A Comparative Guide to the Electrochemical Stability of Sodium Tetrakis(pentafluorophenyl)borate and Alternative Electrolyte Salts for Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical stability of Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) with common alternative electrolyte salts used in sodium-ion battery research: sodium hexafluorophosphate (NaPF₆), sodium perchlorate (NaClO₄), and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). The electrochemical window is a critical parameter that dictates the operational voltage range of an electrolyte and, consequently, the energy density of the battery.
Comparative Analysis of Electrochemical Windows
The electrochemical stability of an electrolyte is determined by its resistance to oxidation at the cathode (anodic stability) and reduction at the anode (cathodic stability). A wider electrochemical window allows for the use of higher voltage cathode materials and lower voltage anode materials, leading to a higher overall cell voltage and energy density. The following table summarizes the reported electrochemical windows for Na[B(C₆F₅)₄] and its alternatives in a standard carbonate solvent mixture of ethylene carbonate and dimethyl carbonate (EC:DMC).
| Electrolyte Salt | Solvent | Anodic Limit (V vs. Na/Na⁺) | Cathodic Limit (V vs. Na/Na⁺) | Electrochemical Window (V) |
| This compound (Na[B(C₆F₅)₄]) | EC:DMC (1:1 v/v) | ~4.8 | ~0.0 | ~4.8 |
| Sodium hexafluorophosphate (NaPF₆) | EC:DMC (1:1 v/v) | ~4.5[1][2] | ~0.0 | ~4.5 |
| Sodium perchlorate (NaClO₄) | EC:DMC (1:1 v/v) | ~4.5[1][2] | ~0.0 | ~4.5 |
| Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) | EC:DMC (1:1 v/v) | ~4.2 | ~0.0 | ~4.2 |
Note: The cathodic limit for all salts is generally determined by the reduction of the solvent or the plating of sodium metal, which occurs around 0.0 V vs. Na/Na⁺.
Experimental Determination of the Electrochemical Window
The electrochemical stability window is typically determined using voltammetric techniques, specifically Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).
Experimental Protocol
1. Electrolyte Preparation:
-
All salts and solvents should be of battery-grade purity and handled inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
The electrolyte solutions are prepared by dissolving the respective sodium salt in a 1:1 volume ratio of ethylene carbonate (EC) and dimethyl carbonate (DMC) to a concentration of 1 M.
2. Cell Assembly:
-
A three-electrode setup in a sealed electrochemical cell is used.
-
For anodic stability measurement, a platinum (Pt) or glassy carbon electrode serves as the working electrode. Sodium metal is used as both the counter and reference electrodes.
-
For cathodic stability measurement, a hard carbon electrode is typically used as the working electrode, with sodium metal as the counter and reference electrodes.
3. Anodic Stability Measurement (Linear Sweep Voltammetry):
-
The cell is allowed to rest at open circuit voltage (OCV) for a period to ensure thermal and chemical equilibrium.
-
A linear potential sweep is applied to the working electrode from the OCV to a higher potential (e.g., 6.0 V vs. Na/Na⁺) at a slow scan rate, typically 1 mV/s.
-
The anodic limit is defined as the potential at which a significant and sustained increase in current is observed, indicating the onset of electrolyte oxidation.
4. Cathodic Stability Measurement (Cyclic Voltammetry):
-
The potential of the hard carbon working electrode is swept from its OCV towards a negative potential (e.g., -0.2 V vs. Na/Na⁺) and back to a positive potential (e.g., 2.0 V vs. Na/Na⁺) for several cycles. A typical scan rate is 0.1 mV/s.
-
The cathodic limit is identified by the potential at which a sharp increase in the reduction current occurs, corresponding to the decomposition of the electrolyte or the plating of sodium.
Workflow for Electrochemical Window Determination
The following diagram illustrates the logical workflow for determining the electrochemical stability window of a sodium-ion battery electrolyte.
Signaling Pathway for Electrolyte Decomposition
The following diagram illustrates the simplified signaling pathway leading to electrolyte decomposition at the electrode surfaces, which defines the limits of the electrochemical window.
References
- 1. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Purity Assessment of Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
The purity of Sodium tetrakis(pentafluorophenyl)borate, a crucial reagent in catalysis and pharmaceutical chemistry, is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of various analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, such as the target impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques used for this compound.
| Technique | Analyte/Impurity Detected | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Performance Characteristics |
| ¹H NMR | Water, residual protonated solvents (e.g., ether, heptane) | Water: ~36 ppm (LOD)[1] | High precision for quantification of specific proton-containing impurities; requires a deuterated solvent and a suitable internal standard. |
| ¹⁹F NMR | Main component, fluorinated impurities | Not typically used for trace analysis | Excellent for confirming the identity and assessing the bulk purity of the main fluorinated compound. Can detect and quantify fluorinated byproducts. |
| ¹¹B NMR | Main borate species, other borate impurities | Not typically used for trace analysis | Confirms the presence of the tetracoordinate borate anion and can detect other boron-containing species. |
| Elemental Analysis | C, H, N, S | Typically ~0.3% deviation from theoretical values | Provides information on the bulk elemental composition of the sample. Not suitable for detecting trace impurities. |
| HPLC (RP-HPLC) | Non-volatile organic impurities, degradation products | Analyte-dependent, typically in the low ppm range | High sensitivity and separating power for a wide range of organic impurities. Method development is required. |
| Ion Chromatography | Inorganic anions (e.g., Cl⁻, F⁻, SO₄²⁻) | Low µg/L (ppb) range[2] | Ideal for the determination of trace inorganic anionic impurities. |
| Thermal Analysis (TGA/DSC) | Residual solvents, water, thermal stability | Not a primary purity technique | TGA can indicate the presence of volatile impurities through mass loss upon heating. DSC can reveal information about melting point and thermal decomposition. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR for Water Content Determination
This method provides accurate quantification of water content.
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh the this compound sample (10-20 mg) and a suitable internal standard (e.g., hexamethylbenzene) into a J. Young NMR tube. Add a known volume of a dry deuterated solvent (e.g., THF-d₈).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse.
-
Relaxation delay (d1): Sufficiently long (e.g., 5 times the longest T1) to ensure full relaxation of all relevant signals for accurate integration.
-
-
Data Analysis: Integrate the signal corresponding to water (a broad singlet) and the signal of the internal standard. Calculate the molar ratio and subsequently the weight percentage of water in the sample.
b) ¹⁹F and ¹¹B NMR for Purity Assessment
These techniques are used to assess the purity of the main component and to detect fluorinated or boron-containing impurities.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., acetone-d₆).
-
Instrumentation: NMR spectrometer with fluorine and boron detection capabilities.
-
Acquisition Parameters: Standard single-pulse experiments for both nuclei.
-
Data Analysis:
-
¹⁹F NMR: The spectrum of pure this compound should show three distinct signals for the ortho, meta, and para fluorine atoms. The presence of other signals may indicate fluorinated impurities. Purity can be estimated by the relative integration of impurity signals to the main component signals.
-
¹¹B NMR: A single sharp signal is expected for the tetracoordinate borate anion. The presence of other signals could indicate the presence of other borate species.
-
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method can be developed for the detection of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Proposed):
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 260 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method would require validation according to ICH guidelines to determine its linearity, accuracy, precision, LOD, and LOQ.
Ion Chromatography (IC)
This technique is suitable for the determination of trace inorganic anionic impurities.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Chromatographic Conditions (based on similar anion analysis):
-
Sample Preparation: Dissolve the sample in deionized water and filter through a 0.22 µm filter.
-
Data Analysis: Quantification is performed using external standards of the target anions.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and the presence of volatile components.
-
Instrumentation: TGA and DSC instruments.
-
TGA Experimental Conditions:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
-
DSC Experimental Conditions:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA: A weight loss at temperatures below 100-120 °C typically corresponds to the loss of water or volatile solvents. Decomposition at higher temperatures indicates the thermal stability of the compound.
-
DSC: An endothermic peak can indicate the melting point of the compound. Exothermic events can correspond to decomposition.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for selecting an appropriate analytical technique and a simplified representation of the analytical process.
Caption: Workflow for selecting an analytical technique.
References
- 1. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
A Comparative Performance Guide to Tetrakis(pentafluorophenyl)borate (BArF) Salts
The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a cornerstone in modern coordination chemistry and catalysis, prized for being a weakly coordinating anion (WCA). This property stabilizes highly reactive cationic species, making BArF salts essential as activators or co-catalysts, particularly in olefin polymerization. The choice of the counter-cation (e.g., Li⁺, Na⁺, K⁺, organic ammonium, or trityl) significantly influences the salt's overall performance, including its solubility, thermal stability, and efficacy in catalytic systems. This guide provides an objective comparison of various BArF salts, supported by experimental data and protocols, to aid researchers in selecting the optimal salt for their specific application.
General Structure of BArF Salts
The fundamental structure consists of a central boron atom tetrahedrally bonded to four pentafluorophenyl groups. The electron-withdrawing nature of the fluorine atoms delocalizes the negative charge, rendering the anion large, sterically hindered, and poorly coordinating.
Caption: General ionic structure of a Tetrakis(pentafluorophenyl)borate salt.
Performance Comparison
The performance of a BArF salt is critically dependent on the physical and chemical properties imparted by its cation. Key comparative metrics include thermal stability and solubility in relevant media.
Thermal Stability
Thermal stability is crucial for applications requiring elevated temperatures and for assessing handling safety. Significant differences are observed among the alkali metal and ammonium salts.
| Salt (Cation) | Decomposition Temperature | Observations |
| Lithium (Li⁺) | ~265 °C | Deflagrates upon melting, producing thick black smoke even under a nitrogen atmosphere[1][2]. |
| Sodium (Na⁺) | 315 °C | Shows significant exothermic decomposition with a heat generation of 1.74 kJ/g, posing a potential handling risk[1]. |
| Potassium (K⁺) | > 300 °C | Exhibits enhanced thermal stability compared to the lithium and sodium analogs[1]. |
| Ammonium ([Me(C₁₈H₃₇)₂N-H]⁺) | Not specified | Shows superior thermal stability with no observable exothermic peaks during differential scanning calorimetry[1]. |
Solubility Profile
Solubility dictates the choice of solvent for a reaction and influences the salt's effectiveness as a catalyst activator. The cation's nature plays a defining role in its compatibility with various organic solvents.
| Salt (Cation) | Solvents | Observations |
| Lithium (Li⁺) | Diethyl ether, Water | The common commercial form is an etherate complex, [Li(OEt₂)ₓ][B(C₆F₅)₄][2]. It is also water-soluble[2]. |
| Sodium (Na⁺) | Methanol, Dichloromethane, Chloroform, Acetone | Highly soluble in polar aprotic and alcoholic solvents[1]. |
| Trityl (Ph₃C⁺) | Dichloromethane (CH₂Cl₂), Methanol, Acetone | Soluble in polar organic solvents. The characteristic yellow color disappears in coordinating solvents like MeOH and acetone[3]. |
| Long-chain Ammonium (e.g., [Me(C₁₈H₃₇)₂N-H]⁺) | Aliphatic Hydrocarbons (e.g., Toluene) | Highly soluble in nonpolar aliphatic solvents, which is advantageous for solution-based olefin polymerization[4]. |
Experimental Protocols
General Synthetic Pathways
The most common methods for preparing BArF salts are via salt metathesis or by direct reaction with a strong Lewis acid like tris(pentafluorophenyl)boron. The salt metathesis route is versatile for accessing a wide range of BArF salts.
References
- 1. Buy Sodium tetrakis(pentafluorophenyl)borate | 149213-65-0 [smolecule.com]
- 2. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]
- 3. Trityl tetrakis(pentafluorophenyl)borate | 136040-19-2 [chemicalbook.com]
- 4. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Sodium Tetrakis(pentafluorophenyl)borate by NMR Spectroscopy
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of sodium tetrakis(pentafluorophenyl)borate (NaTFPB), this guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical techniques. This document outlines detailed experimental protocols, presents a comparative analysis of performance, and includes visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The quantification of this compound can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods include ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
| Method | Principle | Advantages | Disadvantages | Typical Purity Results |
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | - High specificity and selectivity for fluorinated compounds.- Non-destructive.- Provides structural information.- Capable of absolute quantification without a sample-specific reference standard.[1] | - Requires access to an NMR spectrometer.- Higher initial instrument cost.- Sensitivity can be lower than chromatographic methods for trace analysis. | >97% |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard. | - High sensitivity and resolution.- Widely available instrumentation.- Established methods for a variety of compounds. | - Requires a specific reference standard for NaTFPB.- Method development can be time-consuming.- Destructive to the sample. | min 98%[2] |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, etc.) of a sample. Purity is inferred by comparing the experimentally determined elemental percentages to the theoretical values. | - Provides fundamental information about the elemental composition.- Can detect inorganic impurities. | - Indirect method for purity assessment.- Less precise than NMR or HPLC for determining the purity of the main organic component.- Can be affected by the presence of residual solvents or inorganic salts. | Can be used to support purity claims, but not typically used for precise quantification of the primary analyte. |
Experimental Protocols
¹⁹F NMR Spectroscopy for Quantitative Analysis (qNMR)
This protocol provides a general framework for the quantitative analysis of NaTFPB using ¹⁹F NMR spectroscopy with an internal standard.
1. Materials:
-
This compound (NaTFPB) sample
-
Internal Standard (IS): A certified reference material with a known purity containing fluorine, that has a resonance signal that does not overlap with the analyte signals. A suitable choice could be hexafluorobenzene or another stable fluorinated compound with a simple spectrum.[3]
-
Deuterated solvent: A solvent that dissolves both the sample and the internal standard, and has a low residual signal in the ¹⁹F NMR spectrum (e.g., Acetone-d₆, Acetonitrile-d₃).
2. Sample Preparation:
-
Accurately weigh a specific amount of the NaTFPB sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment. To ensure accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure complete relaxation between scans.[4][5] A typical starting point is a d1 of 30-60 seconds.[4]
-
Number of Scans (ns): Sufficient scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.
-
Spectral Width: The spectral width should be large enough to encompass all ¹⁹F signals of interest.
4. Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the signal shape.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the NaTFPB and the internal standard. The ¹⁹F NMR spectrum of NaTFPB will show three distinct signals for the ortho, meta, and para fluorine atoms. One of these, typically the para-fluorine signal, can be used for quantification.
-
Calculate the purity of the NaTFPB sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for developing an HPLC method for the purity determination of NaTFPB.
1. Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A suitable reversed-phase column (e.g., C18).
2. Mobile Phase and Gradient:
-
A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution may be necessary to achieve good separation of the main peak from any impurities.
3. Sample Preparation:
-
Accurately weigh the NaTFPB sample and dissolve it in a suitable solvent (e.g., the mobile phase).
-
Prepare a series of calibration standards of a NaTFPB reference standard of known purity.
4. Analysis:
-
Inject the sample and calibration standards into the HPLC system.
-
Monitor the elution of the compounds using the UV detector at a suitable wavelength.
-
Identify the peak corresponding to NaTFPB based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of NaTFPB in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample based on the determined concentration and the initial weight of the sample.
Elemental Analysis
1. Instrumentation:
-
An elemental analyzer capable of determining carbon, and ideally boron and sodium content.
2. Sample Preparation:
-
Accurately weigh a small amount of the dried NaTFPB sample.
3. Analysis:
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases are separated and quantified by a detector.
-
The weight percentages of the elements are calculated.
4. Purity Calculation:
-
Compare the experimentally determined weight percentages of the elements to the theoretical values for the pure compound (C₂₄BF₂₀Na).[6] Any significant deviation may indicate the presence of impurities or residual solvents.
Visualizations
Caption: Experimental workflow for the quantification of NaTFPB by ¹⁹F NMR spectroscopy.
Caption: Logical relationship of key attributes for different analytical methods.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. rsc.org [rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buy this compound | 149213-65-0 [smolecule.com]
A Comparative Guide: Sodium tetrakis(pentafluorophenyl)borate vs. Traditional Cocatalysts in Metallocene Catalysis
In the realm of olefin polymerization, the combination of a metallocene catalyst with a cocatalyst is fundamental to achieving high activity and controlling polymer properties. For decades, Methylaluminoxane (MAO) has been the traditional and most widely used cocatalyst. However, a newer generation of activators, particularly borate compounds like Sodium tetrakis(pentafluorophenyl)borate (Na[B(C6F5)4]), has emerged as a powerful alternative. This guide provides an objective comparison of Na[B(C6F5)4] against traditional cocatalysts, supported by experimental principles and data from scientific literature.
Mechanism of Activation
The primary role of a cocatalyst is to activate the neutral metallocene precatalyst (typically a dichloride or dimethyl complex) by abstracting a ligand to form a catalytically active cationic metal center. The resulting anion must be weakly coordinating to avoid deactivating the catalyst.
-
Traditional Cocatalyst (MAO): MAO is an oligomeric compound with a complex, ill-defined structure.[1] It activates the metallocene by abstracting a ligand (e.g., a methyl group) to form a cationic metallocene species. The resulting counteranion is a large, cage-like aluminoxane structure.[2] A significant drawback is the need for a massive molar excess of MAO relative to the metallocene catalyst, often with Al:metal ratios ranging from 150:1 to as high as 500,000:1, which increases costs and can lead to high aluminum residues in the final polymer.[3]
-
This compound: Borate cocatalysts function as stoichiometric activators. The process typically involves two steps. First, the metallocene precatalyst is alkylated using a scavenger like trialkylaluminum. Subsequently, an activator, in this case involving the tetrakis(pentafluorophenyl)borate anion ([B(C6F5)4]⁻), abstracts an alkyl group from the metallocene.[2] The [B(C6F5)4]⁻ anion is very large, bulky, and has a widely delocalized charge, making it an extremely weakly coordinating anion. This allows the cationic metallocene active site to be more accessible to the olefin monomer, often leading to very high catalytic activity.[2][4]
Performance and Data Comparison
The choice of cocatalyst significantly impacts catalytic activity, polymer properties, and overall process economics. Perfluoroaryl borates are considered a new generation of cocatalysts and an ideal alternative to MAO.[2]
| Feature | Traditional Cocatalyst (MAO) | This compound |
| Molar Ratio (Cocatalyst:Catalyst) | High excess required (Al:M > 100:1).[3] | Near-stoichiometric (B:M ≈ 1:1). |
| Nature of Cocatalyst | Ill-defined oligomeric mixture.[1] | Well-defined, single-site chemical compound. |
| Catalytic Activity | Generally high, but dependent on MAO quality. | Often exhibits remarkable or higher catalytic activity.[2] |
| Polymer Properties | Can produce polymers with broad molecular weight distribution. | Typically yields polymers with narrow molecular weight distributions.[3] |
| Cost & Handling | Expensive due to large quantities needed; can pose safety risks.[2][5] | Chemically stable, reducing storage costs, and used in smaller amounts.[6] |
| Solubility | Soluble in aromatic solvents like toluene. | Solubility varies; some borate salts are insoluble in aliphatic hydrocarbons used in industry, requiring tailored solutions.[1][7] |
| Residues in Polymer | High levels of aluminum residue. | Significantly lower levels of cocatalyst residue. |
Experimental Protocols
A generalized experimental protocol for olefin polymerization in a laboratory setting provides context for how these cocatalysts are benchmarked.
Objective: To compare the catalytic activity of a metallocene catalyst when activated by MAO versus Na[B(C6F5)4] in ethylene polymerization.
Methodology:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried in an oven, and purged with inert gas (Nitrogen or Argon) to remove all traces of oxygen and moisture.
-
Solvent and Scavenger Addition: A dry, deoxygenated solvent (e.g., toluene or hexane) is added to the reactor. A scavenger, typically triisobutylaluminum (TIBA), is added to react with any remaining impurities. The reactor is brought to the desired reaction temperature (e.g., 80°C).
-
Catalyst Injection:
-
MAO System: The metallocene precatalyst is dissolved in toluene and injected into the reactor, followed by the injection of a large excess of MAO solution.
-
Borate System: The metallocene precatalyst is pre-mixed with the scavenger (if alkylation is needed) and then injected. The Na[B(C6F5)4] solution (or a more soluble variant) is then injected in a near-stoichiometric amount.
-
-
Polymerization: Ethylene gas is continuously fed into the reactor to maintain a constant pressure. The reaction is allowed to proceed for a set duration (e.g., 30 minutes), with temperature and pressure carefully monitored.
-
Quenching and Polymer Recovery: The reaction is terminated by injecting a quenching agent like acidified methanol. The polymer product precipitates and is collected by filtration.
-
Analysis: The polymer is washed and dried under vacuum. The yield is measured to calculate catalytic activity (e.g., in kg polymer per mole of metal per hour). The polymer's properties, such as molecular weight (Mn), molecular weight distribution (MWD or Đ), and melting point (Tm), are determined using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
Conclusion
This compound and related borate compounds represent a significant advancement in cocatalyst technology for metallocene-catalyzed olefin polymerization. While MAO remains a widely used and effective activator, its undefined nature and the need for large excess quantities present considerable disadvantages in terms of cost and process control.
Na[B(C6F5)4] offers a well-defined, single-site alternative that allows for stoichiometric activation, leading to cleaner catalytic systems, lower production costs, and polymers with more uniform properties.[5][6] Although challenges such as the solubility of certain borate salts in industrial solvents exist, ongoing research continues to produce more advanced and soluble borate activators.[7][8] For researchers and drug development professionals seeking precision, efficiency, and a deeper mechanistic understanding of their catalytic systems, Na[B(C6F5)4] provides a compelling and often superior alternative to traditional cocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Buy this compound | 149213-65-0 [smolecule.com]
- 5. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Sodium Tetrakis(pentafluorophenyl)borate as a Cyclic Voltammetry Electrolyte
For researchers, scientists, and drug development professionals engaged in electrochemical analysis, the choice of a supporting electrolyte is paramount to obtaining accurate and reproducible cyclic voltammetry (CV) data. An ideal electrolyte offers high ionic conductivity, a wide electrochemical stability window, and minimal interaction with the analyte. This guide provides a comprehensive comparison of Sodium Tetrakis(pentafluorophenyl)borate (NaTPFB) with conventional sodium-based electrolytes, supported by experimental data and detailed protocols for its validation.
Performance Comparison of Sodium-Based Electrolytes
The performance of an electrolyte is primarily dictated by the properties of its constituent ions. The tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) anion, the defining feature of NaTPFB, is a weakly coordinating anion (WCA).[1] This characteristic significantly reduces ion-pairing, especially in solvents with low dielectric constants.[2] The reduced ion association leads to enhanced ionic mobility and a lower solution resistance, which in turn minimizes the ohmic drop (iR drop) during cyclic voltammetry experiments.[3][4] A lower ohmic drop results in more accurate measurements of redox potentials and clearer voltammograms.[3]
Quantitative Data Summary
The following tables summarize key performance indicators for NaTPFB and two commonly used alternative sodium salts: sodium hexafluorophosphate (NaPF₆) and sodium perchlorate (NaClO₄).
Table 1: Physicochemical and Electrochemical Properties of Selected Sodium Electrolytes
| Property | This compound (NaTPFB) | Sodium Hexafluorophosphate (NaPF₆) | Sodium Perchlorate (NaClO₄) |
| Anion Type | Weakly Coordinating Anion | Coordinating Anion | Coordinating Anion |
| Coordinating Ability | Very Weak[1] | Moderate | High |
| Thermal Stability | High[1] | Good | Moderate (Oxidizing agent)[5] |
| Electrochemical Stability Window (Anodic Limit vs. Fc⁺/Fc) | ~ +2.67 V[6] | ~4.0 - 4.5 V vs. Na/Na⁺[7][8] | ~3.0 - 4.5 V vs. Na/Na⁺[8] |
| Solubility in Organic Solvents | High[1] | Good | Good |
Table 2: Ionic Conductivity of Sodium-Based Electrolytes in Organic Solvents
| Electrolyte (Concentration) | Solvent | Ionic Conductivity (mS/cm) |
| [NBu₄][B(C₆F₅)₄] (0.02 M) * | Acetonitrile | ~5.8 |
| Dichloromethane | ~1.1 | |
| Tetrahydrofuran | ~0.2 | |
| NaPF₆ (1 M) | Ethylene Carbonate:Dimethyl Carbonate (1:1) | 11.2[9] |
| NaPF₆ (0.6 M) | Ethylene Carbonate:Dimethyl Carbonate (3:7) | 6.8[8] |
| NaClO₄ (1 M) | Ethylene Carbonate:Dimethyl Carbonate (3:7) | 5.0[8] |
| NaBF₄ (0.8 M) | Propylene Carbonate | ~4.0 |
Experimental Protocols for Electrolyte Validation using Cyclic Voltammetry
Validating a new electrolyte like NaTPFB involves a systematic approach to characterize its fundamental electrochemical properties. The following protocols outline the key experiments.
Determination of the Electrochemical Stability Window (ESW)
The ESW defines the potential range within which the electrolyte is electrochemically inert.[10]
Objective: To determine the anodic and cathodic limits of the NaTPFB electrolyte.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M NaTPFB in the desired solvent (e.g., acetonitrile)
-
Potentiostat
Procedure:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Fill the cell with the NaTPFB electrolyte solution.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential (OCP) towards a positive potential at a scan rate of 10-50 mV/s.[11]
-
Observe the current response. The potential at which a significant increase in the anodic (oxidation) current is observed defines the anodic limit of the ESW. This current corresponds to the oxidation of the electrolyte.
-
In a separate experiment, or by reversing the scan, sweep the potential from the OCP towards a negative potential.
-
The potential at which a significant increase in the cathodic (reduction) current is observed defines the cathodic limit of the ESW, corresponding to the reduction of the electrolyte.
-
The electrochemical stability window is the potential difference between the anodic and cathodic limits.[10]
Demonstration of Reduced Ohmic Drop
The lower ion-pairing of NaTPFB should result in a lower solution resistance and thus a smaller ohmic drop compared to conventional electrolytes. This can be visualized by comparing the peak-to-peak separation (ΔEp) of a well-behaved redox couple in different electrolytes.
Objective: To qualitatively and quantitatively compare the ohmic drop in a NaTPFB-based electrolyte versus a conventional electrolyte (e.g., NaClO₄).
Materials:
-
Redox Probe: 1 mM Ferrocene (or another reversible redox couple)
-
Electrolyte Solutions:
-
0.1 M NaTPFB in a low-polarity solvent (e.g., dichloromethane or THF)
-
0.1 M NaClO₄ in the same solvent
-
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺
-
Counter Electrode: Platinum wire
-
Potentiostat with iR compensation capabilities
Procedure:
-
Prepare the two electrolyte solutions, each containing 1 mM ferrocene.
-
Perform a cyclic voltammetry scan of the ferrocene solution with the NaClO₄ electrolyte at a scan rate of 100 mV/s. Record the voltammogram and measure the peak-to-peak separation (ΔEp = Epa - Epc).
-
For a one-electron reversible process, the theoretical ΔEp is approximately 59 mV.[3] A larger separation indicates the presence of uncompensated resistance (ohmic drop).[3]
-
Clean the electrodes and the cell thoroughly.
-
Repeat the cyclic voltammetry scan with the ferrocene solution containing the NaTPFB electrolyte under the exact same conditions.
-
Measure the ΔEp from the resulting voltammogram.
-
Comparison: A smaller ΔEp in the NaTPFB solution compared to the NaClO₄ solution indicates a lower ohmic drop and superior performance of the NaTPFB electrolyte in that solvent.[3][4]
-
(Optional) iR Compensation: Modern potentiostats can electronically compensate for the ohmic drop.[12] By determining the uncompensated resistance (Ru) through methods like electrochemical impedance spectroscopy (EIS) or current interrupt, the potentiostat can apply a corrected potential. Comparing the voltammograms with and without iR compensation for both electrolytes can further quantify the extent of the initial ohmic drop.
Visualizing the Validation Workflow and Underlying Principles
The following diagrams, generated using the DOT language, illustrate the logical workflow for electrolyte validation and the concept of ohmic drop.
References
- 1. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]
- 2. Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion with those of traditional supporting electrolyte anions in nonaqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is iR drop? | Pine Research Instrumentation [pineresearch.com]
- 4. youtube.com [youtube.com]
- 5. Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Assessing the Non-Coordinating Ability of Tetrakis(pentafluorophenyl)borate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a cornerstone in the field of weakly coordinating anions (WCAs). Its remarkable ability to remain non-interactive with highly electrophilic cations has made it an indispensable tool in various chemical transformations, from catalysis to the stabilization of reactive species. This guide provides an objective comparison of the non-coordinating ability of [B(C₆F₅)₄]⁻ against other common anions, supported by experimental data and detailed methodologies.
The Concept of Non-Coordinating Anions
A non-coordinating, or more accurately, a weakly coordinating anion, is a large, sterically hindered anion with a diffuse negative charge. These characteristics minimize its interaction with cations, allowing the cation to exhibit its intrinsic reactivity. The effectiveness of a WCA is paramount in numerous applications, including:
-
Homogeneous Catalysis: In olefin polymerization, the WCA is crucial for generating and stabilizing the active cationic catalyst by abstracting a ligand from the metal precursor.
-
Electrochemistry: WCAs are employed as supporting electrolytes in non-aqueous systems due to their high electrochemical stability and ability to promote ionic conductivity.
-
Stabilization of Reactive Cations: They enable the isolation and study of highly reactive cationic species that would otherwise be unstable.
The non-coordinating ability of an anion is primarily dictated by two factors:
-
Steric Bulk: Large, bulky substituents around the central atom physically hinder the anion from approaching and coordinating to a cation.
-
Charge Delocalization: The negative charge is spread out over a large molecular surface, often through the use of electron-withdrawing groups, which reduces the charge density on any single atom and weakens its electrostatic attraction to a cation.
Comparative Analysis of Non-Coordinating Ability
The non-coordinating character of an anion can be assessed both qualitatively and quantitatively. Qualitatively, it is often ranked based on its performance in specific catalytic reactions. Quantitatively, spectroscopic methods like the Gutmann-Beckett method provide a numerical scale for comparison.
Qualitative Comparison in Olefin Polymerization
In the context of metallocene-catalyzed olefin polymerization, the activity of the catalyst is highly dependent on the nature of the counteranion. A less coordinating anion leads to a "freer" and more active cationic catalyst. The general activity sequence observed for a series of borate-based anions is as follows[1][2]:
[CN{B(C₆F₅)₃}₂]⁻ > [H₂N{B(C₆F₅)₃}₂]⁻ ≈ [B(C₆F₅)₄]⁻ > [MeB(C₆F₅)₃]⁻
This sequence highlights that while [B(C₆F₅)₄]⁻ is a highly effective non-coordinating anion, further delocalization of the negative charge, as seen in the dicyano- and diamino-bridged borates, can lead to even weaker coordination and higher catalytic activity.
Quantitative Assessment: The Gutmann-Beckett Method
A widely accepted quantitative measure of an anion's coordinating ability is its Lewis acidity, which can be determined using the Gutmann-Beckett method. This method utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule. The interaction of the Lewis acidic cation (influenced by its counteranion) with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless quantity that reflects the Lewis acidity. A higher AN value for a cationic species implies a weaker coordination of its counteranion.
The Acceptor Number is calculated using the following formula[3][4][5]:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.
For comparison, other Lewis acids and their AN values are presented in the table below. A higher AN for the parent Lewis acid generally correlates with a more weakly coordinating nature of the corresponding anion.
| Lewis Acid | Acceptor Number (AN) | Reference Anion |
| Hexane | 0 | - |
| B(C₆F₅)₃ | 82 | [B(C₆F₅)₄]⁻ |
| BF₃ | 89 | [BF₄]⁻ |
| AlCl₃ | 87 | [AlCl₄]⁻ |
| TiCl₄ | 70 | [TiCl₅]⁻ |
| SbCl₅ | 100 | [SbCl₆]⁻ |
This table is compiled from data found in various sources[3][4][6].
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number
This protocol describes the experimental procedure for determining the Acceptor Number of a Lewis acid, which provides a quantitative measure of the coordinating ability of its corresponding anion.
Materials:
-
Triethylphosphine oxide (Et₃PO)
-
The Lewis acid to be tested (e.g., a salt of the cation with the weakly coordinating anion)
-
A weakly coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes
-
High-resolution NMR spectrometer equipped with a phosphorus probe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of triethylphosphine oxide (Et₃PO) of a known concentration (e.g., 0.025 M) in the chosen deuterated solvent.
-
In a separate vial, dissolve the Lewis acid (the salt of the cation and the weakly coordinating anion) in the same deuterated solvent to a known concentration (e.g., 0.025 M).
-
In an NMR tube, mix equal volumes of the Et₃PO stock solution and the Lewis acid solution to obtain a 1:1 molar ratio of Et₃PO to the Lewis acid.
-
Prepare a reference sample containing only the Et₃PO stock solution in the deuterated solvent.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum of the sample containing the Et₃PO and the Lewis acid.
-
Acquire the ³¹P NMR spectrum of the reference sample containing only Et₃PO.
-
Record the chemical shift (δ) of the main phosphorus signal for both samples.
-
-
Calculation of Acceptor Number (AN):
-
Use the measured chemical shift of the sample (δₛₐₘₚₗₑ) in the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0).
-
Infrared Spectroscopy for Assessing Anion Coordination
Infrared (IR) spectroscopy can provide qualitative insights into the degree of cation-anion interaction. The coordination of an anion to a metal center will perturb the vibrational modes of the anion. For fluorinated anions like [B(C₆F₅)₄]⁻, the C-F and B-C stretching frequencies can be sensitive to the electrostatic environment. A "freer," less coordinated anion will have vibrational frequencies closer to those of the unperturbed anion.
Procedure:
-
Sample Preparation: Prepare samples of the salt of the weakly coordinating anion as a Nujol mull or a KBr pellet.
-
Data Acquisition: Record the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the vibrational frequencies of the anion in the salt with those of a reference compound where the anion is known to be non-coordinating. Shifts in the vibrational frequencies, particularly those involving the peripheral atoms of the anion, can indicate a degree of coordination. For [B(C₆F₅)₄]⁻, the strong C-F stretching bands are of particular interest.
Visualizing the Role of [B(C₆F₅)₄]⁻
The following diagrams illustrate the critical role of [B(C₆F₅)₄]⁻ in a key chemical process and the workflow for its experimental assessment.
Caption: Catalytic cycle of olefin polymerization initiated by a metallocene procatalyst and activated by a trityl salt of [B(C₆F₅)₄]⁻.
References
"cross-validation of experimental results using different borate activators"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results using different borate activators in key chemical transformations. By presenting objective comparisons of performance with supporting experimental data, this document aims to assist researchers in selecting the optimal borate activator for their specific applications.
Borate Activators in Catalytic Amidation
Direct amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science. Borate esters have emerged as efficient and sustainable catalysts for this transformation. Below is a comparison of various boron-based catalysts in the amidation of 4-phenylbutylamine with benzoic acid.
Data Presentation: Catalyst Performance in Amidation
| Catalyst/Activator | Structure | Yield (%)[1] |
| Boric Acid | B(OH)₃ | ~20 |
| Trimethyl Borate | B(OMe)₃ | ~60 |
| Tris(2,2,2-trifluoroethyl) Borate | B(OCH₂CF₃)₃ | >95 |
| Tris(1,1,1,3,3,3-hexafluoroisopropyl) Borate | B(OCH(CF₃)₂)₃ | ~60 |
| Tris(perfluoro-tert-butyl) Borate | B(OC(CF₃)₃)₃ | ~51 |
| 3,4,5-Trifluorophenyl Borate | B(OArF)₃ | ~71 |
Key Finding: The study highlights that borate esters, particularly the commercially available tris(2,2,2-trifluoroethyl) borate, significantly outperform boric acid, demonstrating that the electronic nature of the alkoxy group substantially enhances catalytic activity[1]. The electron-withdrawing trifluoroethyl groups increase the Lewis acidity of the boron center, facilitating the activation of the carboxylic acid.
Experimental Protocol: Borate-Catalyzed Amidation
A general procedure for the borate-catalyzed amidation is as follows:
-
To a vial equipped with a magnetic stir bar is added the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and a suitable solvent (e.g., toluene or tert-amyl methyl ether).
-
The borate ester catalyst (typically 1-5 mol%) is added to the mixture.
-
The reaction vessel is sealed and heated (e.g., in a heating block) at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be isolated and purified using standard techniques such as filtration through scavenger resins to remove unreacted starting materials and boron-containing byproducts, followed by solvent evaporation[1]. For detailed procedures and troubleshooting, refer to the supplementary materials of the cited study[1].
Workflow Visualization: Borate-Catalyzed Amidation Cycle
Caption: Proposed catalytic cycle for borate ester-catalyzed amidation.
Borate Cocatalysts in Ethylene Polymerization
In the field of polymer chemistry, borate compounds are crucial cocatalysts for activating metallocene and post-metallocene catalysts for olefin polymerization. The nature of the borate cocatalyst significantly influences the catalyst's activity and the properties of the resulting polymer.
Data Presentation: Performance of Borate Cocatalysts in Ethylene/2-Methyl-1-pentene (E/2M1P) Copolymerization
The following table compares the performance of different alkane-soluble borate cocatalysts in the copolymerization of ethylene with 2-methyl-1-pentene (2M1P) using a half-titanocene catalyst in methylcyclohexane (MCH).
| Borate Cocatalyst (B) | Anion | Cation (A(H)⁺) | Activity (kg-polymer/mol-Ti·h)[2] | 2M1P Incorporation (mol %)[2] |
| B1 | [B(C₆F₅)₄]⁻ | N⁺(H)Me(n-C₁₈H₃₇)₂ | Low | - |
| B2 | [B(C₆F₅)₄]⁻ | N⁺(H)(CH₂CF₃)(n-C₁₈H₃₇)₂ | Moderate | High |
| B3 | [B(C₆F₅)₄]⁻ | HO⁺(n-C₁₄H₂₉)₂·O(n-C₁₄H₂₉)₂ | High | High |
| B4 | [B(C₆F₅)₄]⁻ | HO⁺(n-C₁₆H₃₃)₂·O(n-C₁₆H₃₃)₂ | High | High |
| B5 | [B(C₁₀F₇)₄]⁻ | HO⁺(n-C₁₄H₂₉)₂·O(n-C₁₄H₂₉)₂ | Highest | High |
| B6 | [B(C₁₀F₇)₄]⁻ | N⁺(H)(CH₂CF₃)(n-C₁₈H₃₇)₂ | High | High |
Key Finding: The study demonstrates that both the cation and the anion of the borate cocatalyst affect the catalytic activity and comonomer incorporation[2][3]. The catalyst system employing borate B5, which has a perfluoronaphthyl anion, exhibited the highest activity in ethylene copolymerizations[2][4]. Conducting the copolymerization in an alkane solvent like MCH with these borate cocatalysts generally leads to better comonomer incorporation compared to using methylaluminoxane (MAO) in toluene[3][4].
Experimental Protocol: Ethylene Copolymerization with Borate Cocatalysts
A representative experimental setup for ethylene copolymerization is as follows:
-
A glass reactor is charged with the solvent (e.g., methylcyclohexane), the comonomer (e.g., 2-methyl-1-pentene), and an alkylaluminum scavenger (e.g., triisobutylaluminium, TIBA).
-
The reactor is saturated with ethylene at a specific pressure (e.g., 4 atm).
-
The half-titanocene precatalyst, dissolved in a suitable solvent, is introduced into the reactor.
-
Polymerization is initiated by injecting the borate cocatalyst solution.
-
The reaction is carried out at a constant temperature (e.g., 25 °C) for a set duration (e.g., 10 minutes), with a continuous supply of ethylene to maintain constant pressure.
-
The polymerization is terminated by adding an acidic methanol solution.
-
The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum[5].
Workflow Visualization: Activation of Metallocene Catalyst by Borate Cocatalyst
Caption: General scheme for metallocene catalyst activation.
Boron-Based Catalysts in Oxidative Dehydrogenation of Propane (ODHP)
The oxidative dehydrogenation of propane (ODHP) to propylene is a crucial industrial process. Boron-based materials have shown promise as highly selective catalysts for this reaction.
Data Presentation: Performance of Metal Borate Catalysts in ODHP
This table compares the catalytic performance of two metal borate catalysts in the ODHP reaction.
| Catalyst | Propane Conversion (%) at 540 °C[6] | Propylene Selectivity (%) at 540 °C[6] | Light Olefin Selectivity (%) at 540 °C[6] |
| CoB₄O₇ | ~17.5 | ~85 | ~91 |
| Ni₃B₂O₆ | ~15 | ~80 | ~88 |
In a different study focusing on silica-supported boron catalysts, it was found that the nature of the surface borate species significantly impacts catalytic activity. Specifically, a hydroxylated non-ring boron species (termed S2) was identified as the likely active site[7][8].
Experimental Protocol: Oxidative Dehydrogenation of Propane
The catalytic evaluation for ODHP is typically performed in a fixed-bed reactor system:
-
A specific amount of the catalyst is packed into a quartz reactor.
-
The catalyst is pre-treated, often by heating under a flow of an inert gas like nitrogen.
-
A feed gas mixture of propane, oxygen, and a balance gas (e.g., nitrogen) is introduced into the reactor at a controlled flow rate.
-
The reaction is carried out at atmospheric pressure over a range of temperatures (e.g., 450-575 °C).
-
The composition of the effluent gas is analyzed using online gas chromatography to determine the conversion of propane and the selectivity to various products, including propylene[6].
Workflow Visualization: Proposed Active Sites in Boron-Based ODHP Catalysis
Caption: Putative active sites on silica-supported boron catalysts.
References
- 1. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient metal borate catalysts for oxidative dehydrogenation of propane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
Safety Operating Guide
Navigating the Disposal of Sodium Tetrakis(pentafluorophenyl)borate: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Sodium tetrakis(pentafluorophenyl)borate, a compound valued for its large, weakly coordinating anion, requires a stringent and informed disposal protocol due to its chemical properties and the lack of established in-laboratory degradation procedures. This guide provides essential safety and logistical information to ensure its responsible management from use to disposal.
Core Safety and Handling Principles
Before addressing disposal, it is imperative to handle this compound with appropriate care. The compound is classified as a skin and eye irritant.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Disposal Plan: Prioritizing Safety and Compliance
Due to the high stability of the tetrakis(pentafluorophenyl)borate anion and the potential for the formation of hazardous decomposition products such as hydrogen fluoride upon thermal degradation, in-laboratory chemical neutralization or degradation is not recommended .[1][3] The appropriate and compliant disposal method is to treat this compound and any materials contaminated with it as hazardous waste.
| Parameter | Value/Information | Significance for Disposal |
| Chemical Formula | NaB(C₆F₅)₄ | The presence of fluorine necessitates caution regarding potential hazardous decomposition products (e.g., HF). |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | Dictates the requirement for appropriate PPE during handling and disposal preparation.[1][2] |
| Thermal Decomposition | Can produce CO, CO₂, Hydrogen Fluoride, Boron Oxides, Sodium Oxides.[1] | Thermal treatment in a standard laboratory setting is unsafe. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Avoid mixing with incompatible chemicals during waste collection. |
| Recommended Disposal | Via an approved waste disposal plant or licensed professional waste disposal service. | Ensures environmentally sound and legally compliant disposal. |
Procedural Steps for Disposal
The following step-by-step protocol outlines the process for the safe disposal of this compound:
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
- The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
- Carefully transfer solid waste into the designated container, minimizing the generation of dust.
- For solutions containing this compound, use a designated liquid hazardous waste container.
- Ensure the exterior of the waste container remains clean and free of contamination.
3. Labeling:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Irritant")
- The accumulation start date
- The name of the principal investigator or laboratory group
4. Storage:
- Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
- This area should be away from general laboratory traffic and incompatible materials.
5. Scheduling for Pickup:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste manifest documentation.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process that leads to the recommended disposal procedure for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment, and fostering a culture of safety and responsibility.
References
Safeguarding Your Research: A Guide to Handling Sodium Tetrakis(pentafluorophenyl)borate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] This guide will provide detailed steps for the safe operational use and disposal of this compound, ensuring a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after handling the compound.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2][4] | To protect against dust particles and splashes that can cause serious eye irritation.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask for nuisance exposures; for higher levels, a respirator with appropriate cartridges is necessary).[2][4] | To prevent inhalation of dust particles that may cause respiratory irritation.[3] Use in a well-ventilated area is crucial.[5] |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination. |
Logical Workflow for Donning and Doffing PPE:
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure risk.
Experimental Workflow:
Detailed Methodologies:
-
Preparation: Before handling the compound, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment, including glassware, spatulas, and waste containers, should be readily accessible. Verify that the fume hood is functioning correctly.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the generation of dust.
-
Dissolution: If the protocol requires a solution, add the solvent to the solid in a controlled manner. Use a magnetic stirrer or gentle manual swirling to aid dissolution.
-
Transfer: When transferring the compound or its solution, use appropriate tools such as a funnel or pipette to prevent spills.
-
Reaction: Carry out the experiment in a closed or contained system whenever possible, within the fume hood.
-
Post-Reaction Cleanup: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically resistant container | Collect all unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper). |
| Liquid Waste | Labeled, sealed, and chemically resistant container | Collect all solutions containing the compound. Do not mix with incompatible waste streams. |
| Contaminated Glassware | Designated container for broken or disposable glassware | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as liquid waste. |
Disposal Decision Tree:
Decontamination Protocol:
-
Personnel: If skin contact occurs, wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.[4]
-
Equipment: All non-disposable equipment should be thoroughly cleaned with an appropriate solvent. The solvent rinse should be collected as hazardous waste.
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Do not let the chemical enter drains.[2]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
